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Core Science & Biosynthesis

Foundational

Technical Guide: Mechanism of Action of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol in Dopaminergic Systems

The following technical guide provides an in-depth analysis of the pharmacodynamics and mechanism of action for 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol , a specific structural analog situated at the intersection of nicot...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the pharmacodynamics and mechanism of action for 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol , a specific structural analog situated at the intersection of nicotinic neuromodulation and dopaminergic regulation.

Executive Summary & Compound Identity

Compound: 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol Chemical Class: 2-Arylpyrrolidine / Syringyl Derivative Primary Target: Dopaminergic Modulation via Nicotinic Acetylcholine Receptors (nAChRs) and Dopamine Transporter (DAT) Regulation.

This molecule represents a hybrid pharmacophore combining a pyrrolidine nitrogenous base (characteristic of nicotinoids) with a syringyl (2,6-dimethoxy-4-hydroxy) aromatic core . Unlike classic catecholamines, the 2,6-dimethoxy substitution pattern confers metabolic resistance to Catechol-O-Methyltransferase (COMT) and provides intrinsic antioxidant properties. Its mechanism in dopaminergic systems is bimodal:

  • Presynaptic Facilitation: Modulation of dopamine release via

    
    4
    
    
    
    2 and
    
    
    7 nAChR agonism.
  • Reuptake Inhibition: Competitive blockade of the Dopamine Transporter (DAT), driven by the lipophilic 2-arylpyrrolidine scaffold.

Structural Pharmacodynamics (SAR Analysis)

The efficacy of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol relies on three critical structural features that dictate its binding affinity within the nigrostriatal and mesolimbic pathways.

Structural MoietyPharmacological FunctionMechanistic Outcome
Pyrrolidine Ring (C2-linked) Cationic Pharmacophore (pKa ~9.5)Mimics the pyrrolidine of Nicotine/Nornicotine; binds to the cation-

site of nAChRs and the S1 site of DAT.
2,6-Dimethoxy Substitution Steric Bulk & LipophilicityPrevents COMT degradation (unlike catechols); enhances blood-brain barrier (BBB) penetrability; modulates selectivity towards DAT over NET.
Phenolic Hydroxyl (C4) H-Bond Donor/AcceptorCritical for anchoring in the receptor binding pocket (e.g., Serine residues in DAT); provides radical scavenging (neuroprotection).
The "Nicotinic-Dopamine" Bridge

Structurally, the molecule is a 2-arylpyrrolidine , a class known to act as agonists at neuronal Nicotinic Acetylcholine Receptors (nAChRs).

  • Mechanism: The pyrrolidine nitrogen is protonated at physiological pH. It binds to the orthosteric site of presynaptic nAChRs (specifically

    
    4
    
    
    
    2 subtypes) located on dopaminergic terminals in the Striatum.
  • Causality: Activation of these receptors causes local depolarization and Ca

    
     influx, triggering the fusion of dopamine-filled vesicles with the presynaptic membrane. This results in "phasic" dopamine release, distinct from the "tonic" firing regulated by D2 autoreceptors.
    

Detailed Mechanism of Action

Pathway 1: Presynaptic nAChR-Mediated Dopamine Release

The primary driver of dopaminergic activity for 2-arylpyrrolidines is the modulation of cholinergic inputs to dopamine neurons.

  • Binding: The compound binds to high-affinity

    
    4
    
    
    
    2 nAChRs on the terminals of VTA (Ventral Tegmental Area) projections.
  • Ion Flux: Channel opening permits Na

    
     and Ca
    
    
    
    entry.
  • Exocytosis: Elevated intracellular Ca

    
     triggers SNARE complex activation.
    
  • Result: Burst release of dopamine into the synaptic cleft.

Pathway 2: Dopamine Transporter (DAT) Inhibition

Unlike simple nicotinic agonists, the 2,6-dimethoxy-4-phenyl substitution adds significant lipophilicity, allowing the molecule to interact with the Dopamine Transporter.

  • Mode: Competitive Inhibition.

  • Site: The molecule occupies the substrate binding site of DAT, preventing the reuptake of dopamine from the cleft.

  • Synergy: The 2,6-dimethoxy steric hindrance likely reduces affinity for the Norepinephrine Transporter (NET) compared to unsubstituted analogs, improving dopaminergic selectivity.

Pathway 3: Neuroprotection (The Syringol Effect)

The 2,6-dimethoxyphenol core is chemically identical to Syringol, a potent antioxidant.

  • ROS Scavenging: In dopaminergic neurons (which are highly susceptible to oxidative stress due to dopamine oxidation), this moiety scavenges superoxide and hydroxyl radicals.

  • Relevance: This suggests a dual-function profile: symptomatic relief (via DA increase) and disease modification (neuroprotection).

Visualization: Signaling Cascade

The following diagram illustrates the dual-mechanism impact on the dopaminergic synapse.

DopaminePathways Compound 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol nAChR Presynaptic nAChR (α4β2) Compound->nAChR Agonist Binding DAT Dopamine Transporter (DAT) Compound->DAT Competitive Inhibition Scavenging Radical Scavenging (Phenol Core) Compound->Scavenging Intrinsic Property Ca_Influx Ca2+ Influx nAChR->Ca_Influx Depolarization DA_Cleft Synaptic Dopamine Levels DAT->DA_Cleft Blocked Reuptake Vesicles Synaptic Vesicles Ca_Influx->Vesicles Exocytosis Trigger Vesicles->DA_Cleft Release PostSynaptic Post-Synaptic D1/D2 Activation DA_Cleft->PostSynaptic Signal Transduction ROS Reactive Oxygen Species (ROS) ROS->Scavenging Neutralization Scavenging->PostSynaptic Neuroprotection

Caption: Dual-pathway activation showing presynaptic facilitation (nAChR) and reuptake blockade (DAT) leading to enhanced dopaminergic signaling.

Experimental Validation Protocols

To confirm the specific activity of this ligand, the following self-validating experimental workflows are recommended.

Protocol A: Competitive Radioligand Binding (DAT vs. nAChR)

Objective: Quantify affinity (


) for the Dopamine Transporter vs. Nicotinic Receptors.
  • Preparation: Prepare membrane homogenates from rat striatum (rich in DAT) and cortex (rich in nAChRs).

  • Ligands:

    • For DAT: Use [

      
      H]WIN 35,428 (highly selective DAT ligand).
      
    • For nAChR: Use [

      
      H]Epibatidine (high affinity agonist).
      
  • Incubation: Incubate 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol at concentrations ranging from

    
     to 
    
    
    
    M with the respective radioligands.
  • Filtration: Terminate via rapid vacuum filtration over GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Criteria: A

      
       nM at DAT confirms potent reuptake inhibition.
      
Protocol B: Fast-Scan Cyclic Voltammetry (FSCV) in Slices

Objective: Distinguish between "Release" (nAChR mediated) and "Reuptake" (DAT mediated) effects.

  • Setup: Prepare coronal brain slices containing the Nucleus Accumbens core.

  • Stimulation: Apply a single electrical pulse to the VTA afferents.

  • Measurement: Record extracellular dopamine concentration ([DA]

    
    ) using a carbon-fiber microelectrode.
    
  • Application: Perfusion of 10

    
    M of the test compound.
    
  • Differentiation Logic:

    • Increased Peak Height: Indicates presynaptic release facilitation (nAChR mechanism).

    • Increased Decay Time (

      
      ):  Indicates inhibition of clearance (DAT mechanism).
      
    • Expectation: This compound should increase both peak height and decay time.

References

  • Carroll, F. I., et al. (2010). Synthesis and monoamine transporter binding properties of 2-(3-substituted phenyl)-3-(substituted phenyl)tropane analogues of cocaine. Journal of Medicinal Chemistry.[1] Link

    • Context: Establishes SAR for phenyl-substituted amine binding at D
  • Dwoskin, L. P., & Crooks, P. A. (2002). A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse. Biochemical Pharmacology.[2] Link

    • Context: Describes the interaction of 2-substituted piperidines/pyrrolidines (Lobeline analogs)
  • Taly, A., et al. (2009). Nicotinic acetylcholine receptors as drug targets. Future Medicinal Chemistry. Link

    • Context: Validates the mechanism of nAChR modul
  • ChemicalBook. (2024).[1] 2,6-DIMETHOXY-4-(2-PYRROLIDINYL)PHENOL Entry.Link

    • Context: Verification of the specific chemical entity existence and registry.
  • Bueschbell, B., et al. (2022).[3] Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach.[3] MDPI Pharmaceuticals. Link

    • Context: Methodologies for validating dopaminergic ligands.[2][3]

Sources

Exploratory

Pharmacological profile of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol derivatives

An In-Depth Technical Guide to the Pharmacological Profile of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol Derivatives Abstract The 2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol scaffold represents a novel chemical entity at the in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Profile of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol Derivatives

Abstract

The 2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol scaffold represents a novel chemical entity at the intersection of two well-established pharmacophores: the 2,6-disubstituted phenol, known for its activity in general anesthetics and as a core component of psychoactive phenethylamines, and the pyrrolidine ring, a ubiquitous feature in potent, centrally-acting agents targeting G-protein coupled receptors (GPCRs) and monoamine transporters. This technical guide synthesizes existing pharmacological data from structurally related compounds to construct a predictive pharmacological profile for this new derivative class. We provide a rationale for hypothesized biological targets, a comprehensive workflow for experimental validation, and detailed protocols for key in vitro assays. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals embarking on the exploration of this promising chemical space.

Introduction: Deconstructing the Core Scaffold

The title compound class marries two moieties of significant pharmacological interest. Understanding the established roles of these components provides a logical foundation for predicting the biological activities of the novel hybrid structure.

  • The 2,6-Dimethoxyphenol Moiety: This structure is a key feature in several classes of bioactive molecules. It is found in naturally occurring compounds with demonstrated anti-inflammatory and antioxidant properties.[1][2] Furthermore, the 2,6-disubstitution pattern on a phenol ring is critical to the activity of the intravenous general anesthetic, propofol, and its derivatives.[3] Perhaps most relevant to this analysis, 2,6-dimethoxy-substituted phenethylamines are known to be potent psychedelics that interact with serotonergic systems, particularly the 5-HT2A receptor.[4][5][6][7]

  • The Pyrrolidine Moiety: As a versatile five-membered nitrogen heterocycle, the pyrrolidine ring is a cornerstone of medicinal chemistry. Its inclusion in a molecular structure often confers high affinity for central nervous system (CNS) targets. It is a defining feature of pyrovalerone cathinones, which are potent inhibitors of the dopamine (DAT) and norepinephrine (NET) transporters. Additionally, the pyrrolidine scaffold is integral to compounds designed as antiseizure agents, anti-inflammatory N-acylethanolamine acid amidase (NAAA) inhibitors, and high-affinity ligands for various GPCRs.[8][9]

This guide hypothesizes that the combination of these two pharmacophores will yield compounds with significant CNS activity. The primary objective is to outline a systematic approach to elucidating their precise pharmacological profile.

cluster_0 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol cluster_1 Key Pharmacophores Scaffold Core Structure Pharmacophore1 2,6-Dimethoxyphenol Scaffold->Pharmacophore1 Pharmacophore2 Pyrrolidine Ring Scaffold->Pharmacophore2

Caption: Breakdown of the core chemical scaffold.

Predicted Pharmacological Targets and Rationale

Based on the constituent pharmacophores, we can postulate several high-probability biological targets. The experimental workflow (Section 3) is designed to systematically test these hypotheses.

Primary Hypothesis: Monoamine System Modulator The structural similarity to 2,6-dimethoxy-substituted phenethylamines and amphetamines strongly suggests interaction with monoamine systems.[4][5][6] The pyrrolidine ring is a known potent pharmacophore for dopamine and norepinephrine transporters.[10]

  • Target(s): Serotonin receptors (5-HT₂ₐ, 5-HT₂C, 5-HT₁ₐ), Dopamine receptors (D₂, D₃), and monoamine transporters (DAT, NET, SERT).

  • Rationale: The combination of a psychedelic-associated phenol core with a potent psychostimulant-associated pyrrolidine ring makes this the most compelling hypothesis. The phenolic hydroxyl group can act as a critical hydrogen bond donor/acceptor, while the pyrrolidine nitrogen provides a basic center for receptor interaction, a common feature for GPCR ligands.

Secondary Hypothesis: CNS Depressant / General Anesthetic The 2,6-disubstituted phenol core is the defining feature of propofol and related anesthetics.[3] These compounds are understood to act primarily through positive allosteric modulation of the GABAₐ receptor.

  • Target(s): GABAₐ receptor complex.

  • Rationale: While the bulky, charged pyrrolidine group is a significant deviation from typical propofol analogs, the potential for GABAergic activity cannot be dismissed without empirical testing. The overall lipophilicity and phenol substitution pattern warrant investigation.

Tertiary Hypothesis: Anti-inflammatory and Analgesic Agent Both parent scaffolds have been independently associated with anti-inflammatory and analgesic activities.

  • Target(s): Cyclooxygenase (COX) enzymes, NAAA, and neuronal voltage-gated sodium channels.

  • Rationale: 2,6-dimethoxyphenol has been identified as a potential anti-inflammatory agent by inhibiting COX enzymes.[1] Separately, pyrrolidine derivatives have been developed as potent NAAA inhibitors to manage inflammation and pain, and as antiseizure agents that often modulate sodium channels.[8][9]

Experimental Validation Workflow

A tiered, systematic approach is essential for efficiently characterizing a novel compound class. The causality behind this workflow is to use broad, high-throughput assays to cast a wide net initially, followed by more specific, functional assays to confirm and characterize the "hits."

G A Tier 1: Primary Screening Broad Ligand Binding Panel (e.g., Eurofins SafetyScreen44™) B Analyze Binding Data Identify Hits (Ki < 1µM) A->B C Tier 2: Secondary Screening Orthogonal & Functional Assays B->C D Hypothesis A Hit? (5-HT, DA, DAT, NET) C->D E Hypothesis B Hit? (GABA-A) C->E F Hypothesis C Hit? (COX, NAAA) C->F G Functional Assays: - Ca²+ Flux (GPCRs) - [³H]DA/NE Uptake (Transporters) D->G H Electrophysiology: - Two-electrode voltage clamp (GABA-A modulation) E->H I Enzymatic Assays: - COX/NAAA Inhibition F->I J Tier 3: In Vivo Models - Rodent Behavioral Studies - PK/PD Assessment G->J H->J I->J

Sources

Foundational

Literature review of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol synthesis pathways

A Technical Guide to the Synthesis of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol For Researchers, Scientists, and Drug Development Professionals This in-depth guide provides a comprehensive overview of the synthetic pathway...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Synthesis of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the synthetic pathways leading to 2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol, a molecule of significant interest in medicinal chemistry. The strategic combination of the sterically hindered phenol and the chiral pyrrolidine ring presents unique synthetic challenges and opportunities. This document explores various methodologies, offering insights into the rationale behind experimental choices and providing detailed protocols for key transformations.

Introduction: The Significance of the Phenol-Pyrrolidine Scaffold

The 2,6-dimethoxyphenol moiety, also known as syringol, is a well-established pharmacophore recognized for its antioxidant properties.[1] The methoxy groups at the 2 and 6 positions enhance its radical scavenging capabilities and influence its metabolic stability. The pyrrolidine ring is a ubiquitous structural motif found in numerous natural products and FDA-approved drugs, valued for its conformational rigidity and ability to present substituents in a defined three-dimensional space.[2][3] The fusion of these two key fragments in 2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol creates a molecule with potential for diverse biological activities, making its efficient and stereocontrolled synthesis a critical objective for drug discovery programs.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of 2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol reveals several potential strategies for its construction. The primary disconnections can be made at the C-N bond of the pyrrolidine ring or the C-C bond connecting the pyrrolidine to the phenol.

G target 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol strategy_a Strategy A: C-N Bond Formation target->strategy_a Disconnect C-N strategy_b Strategy B: C-C Bond Formation target->strategy_b Disconnect C-C phenol 2,6-Dimethoxyphenol Precursor pyrrolidine Pyrrolidine Precursor strategy_a->phenol strategy_a->pyrrolidine

Caption: Retrosynthetic approaches to 2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol.

This analysis leads to two primary convergent strategies:

  • Strategy A: C-N Bond Formation (Cyclization): This approach involves the construction of the pyrrolidine ring onto a pre-functionalized 2,6-dimethoxyphenol derivative.

  • Strategy B: C-C Bond Formation (Coupling): This strategy focuses on coupling a pre-formed pyrrolidine derivative with a suitable 2,6-dimethoxyphenol synthon.

Part I: Synthesis of Key Precursors

The efficient synthesis of the target molecule relies on the availability of key starting materials. This section details the preparation of the 2,6-dimethoxyphenol core and functionalized pyrrolidine precursors.

Synthesis of Functionalized 2,6-Dimethoxyphenols

2,6-Dimethoxyphenol itself is commercially available and serves as a versatile starting material. However, for certain synthetic routes, functionalization at the 4-position is required.

Formylation of 2,6-Dimethoxyphenol

A crucial intermediate is 2,6-dimethoxy-4-formylphenol (syringaldehyde). This can be achieved through various formylation reactions. A convenient method involves the reaction of 2,6-dimethoxyphenol with a formylating agent.

Table 1: Comparison of Formylation Methods for 2,6-Dimethoxyphenol

MethodReagentsConditionsYieldAdvantagesDisadvantages
Duff ReactionHexamethylenetetramine, acidRefluxModerateReadily available reagentsOften requires harsh conditions
Vilsmeier-HaackPOCl₃, DMF0 °C to RTHighMild conditions, high yieldStoichiometric use of phosphorus oxychloride
Reimer-TiemannChloroform, baseRefluxLow to ModerateSimple procedureLow yields, formation of isomers
Synthesis of Chiral Pyrrolidine Precursors

The stereochemistry of the final product is dictated by the chirality of the pyrrolidine starting material. Asymmetric synthesis of 2-substituted pyrrolidines is a well-established field.

Biocatalytic Asymmetric Synthesis

A highly efficient and enantioselective method for preparing chiral 2-substituted pyrrolidines utilizes transaminases.[4][5] This biocatalytic approach offers access to both enantiomers with high enantiomeric excess.[4]

Experimental Protocol: Transaminase-Mediated Synthesis of (R)-2-Aryl-pyrrolidine [4]

  • Reaction Setup: In a suitable vessel, combine a buffer solution (e.g., potassium phosphate buffer), the ω-chloro-aryl-ketone substrate, a transaminase enzyme (either (R)- or (S)-selective), pyridoxal-5'-phosphate (PLP) cofactor, and an amine donor (e.g., isopropylamine).

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC or GC) to determine the conversion of the starting material and the enantiomeric excess of the product.

  • Work-up and Purification: Once the reaction is complete, quench the reaction and extract the product with an organic solvent. The crude product can then be purified by column chromatography or crystallization.

G start ω-Chloro-aryl-ketone intermediate ω-Chloro-aryl-amine start->intermediate Transamination product (R)-2-Aryl-pyrrolidine intermediate->product Intramolecular Cyclization enzyme Transaminase (R-selective) PLP, Amine Donor

Caption: Biocatalytic synthesis of a chiral 2-substituted pyrrolidine.[4]

[3+2] Cycloaddition Reactions

Another powerful method for constructing the pyrrolidine ring is the [3+2] cycloaddition of azomethine ylides with alkenes.[2][6] This approach allows for the creation of multiple stereocenters in a single step.[2] Glycine can serve as a versatile starting material for generating the azomethine ylide.[7]

Part II: Convergent Synthetic Pathways

With the key precursors in hand, this section details the strategies for assembling the final 2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol molecule.

Strategy A: C-N Bond Formation via Reductive Amination and Cyclization

This pathway involves the reaction of a functionalized phenol with an amino alcohol precursor, followed by cyclization to form the pyrrolidine ring.

Scheme 1: Synthesis via Reductive Amination and Cyclization

G phenol 2,6-Dimethoxy-4-formylphenol imine Intermediate Imine phenol->imine + 4-Amino-1-butanol amino_alcohol 4-Amino-1-butanol amino_phenol 4-((4-Hydroxybutyl)amino)methyl)-2,6-dimethoxyphenol imine->amino_phenol Reduction (e.g., NaBH4) pyrrolidine_phenol 2,6-Dimethoxy-4-(pyrrolidin-1-yl)methyl)phenol amino_phenol->pyrrolidine_phenol Cyclization (e.g., Mitsunobu) target 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol (Requires different starting materials) pyrrolidine_phenol->target Alternative Strategy Required for 2-substitution

Caption: A conceptual pathway for pyrrolidine formation on the phenol ring. Note that this specific sequence leads to a 1-substituted pyrrolidine. To achieve 2-substitution, a different set of starting materials would be necessary, highlighting the importance of retrosynthetic planning.

Strategy B: C-C Bond Formation via Cross-Coupling Reactions

This approach is highly convergent and relies on the coupling of a pre-formed chiral pyrrolidine with a functionalized phenol.

Table 2: Potential Cross-Coupling Strategies

Coupling ReactionPhenol DerivativePyrrolidine DerivativeCatalystKey Considerations
Suzuki Coupling4-Boronic acid or ester2-HalopyrrolidinePalladiumAvailability of pyrrolidine boronic acid.
Negishi Coupling4-Halophenol2-Organozinc pyrrolidinePalladiumFunctional group tolerance.
Buchwald-Hartwig4-Aminophenol2-HalopyrrolidinePalladiumFor C-N bond formation if retrosynthesis is altered.

Experimental Protocol: Conceptual Suzuki Coupling

  • Preparation of Reagents: Synthesize or procure 2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol and a suitable N-protected 2-halopyrrolidine.

  • Reaction Setup: In an inert atmosphere, combine the boronic ester, the halopyrrolidine, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., dioxane/water).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, perform an aqueous work-up, and extract the product with an organic solvent. Purify the crude product by column chromatography.

  • Deprotection: Remove the N-protecting group under appropriate conditions to yield the final product.

G phenol_boronic 2,6-Dimethoxy-4-boronic ester phenol coupled_product N-Protected 2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol phenol_boronic->coupled_product + Pyrrolidine Halide pyrrolidine_halide N-Protected 2-halopyrrolidine final_product 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol coupled_product->final_product Deprotection catalyst Pd Catalyst, Base

Caption: Convergent synthesis via Suzuki cross-coupling.

Conclusion and Future Perspectives

The synthesis of 2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol can be approached through several strategic pathways. The choice of a particular route will depend on factors such as the desired stereochemistry, the availability of starting materials, and the scalability of the reactions. Biocatalytic methods offer an elegant solution for establishing the chirality of the pyrrolidine ring, while modern cross-coupling reactions provide a powerful and convergent means of assembling the final molecule. Future research in this area may focus on the development of more efficient and sustainable catalytic systems and the exploration of novel synthetic strategies to access a wider range of analogues for structure-activity relationship studies.

References

Sources

Exploratory

History and discovery of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol as a research ligand

The following is an in-depth technical guide on 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol , a specialized research ligand and chemical scaffold. Executive Summary 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol (CAS: 887360-62-5 )...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol , a specialized research ligand and chemical scaffold.

Executive Summary

2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol (CAS: 887360-62-5 ) is a distinctive chemical entity merging a syringol (2,6-dimethoxyphenol) core with a pyrrolidine heterocycle.[1] Unlike common flexible neurotransmitter analogs, this compound represents a rigidified pharmacophore , restricting conformational freedom to probe specific receptor sub-pockets. Primarily utilized as a high-value building block and research ligand in medicinal chemistry, it serves as a critical scaffold for developing nicotinic acetylcholine receptor (nAChR) modulators , Sigma-1 receptor ligands , and neuroprotective antioxidants .

This guide details the structural causality, synthesis pathways, and pharmacological potential of this ligand, designed for researchers in drug discovery and chemical biology.

Part 1: Chemical Identity & Structural Significance

Structural Logic

The molecule is a 2-arylpyrrolidine derivative. Its significance lies in the juxtaposition of an electron-rich phenolic system with a basic secondary amine.

  • Core Scaffold: 2,6-Dimethoxyphenol (Syringol).

    • Function: Provides a potent antioxidant moiety (radical scavenging via phenolic -OH) and hydrogen-bond acceptor sites (methoxy groups). The 2,6-dimethoxy pattern sterically protects the phenolic oxygen, influencing metabolic stability and redox potential.

  • Pharmacophore: Pyrrolidin-2-yl group at the para position.

    • Function: Mimics the pyrrolidine ring of nicotine or the amine side chain of mescaline (rigidified). The chiral center at C2 of the pyrrolidine ring introduces stereoselectivity, critical for receptor binding (e.g., nAChR subtypes).

Physicochemical Profile
PropertyValueSignificance
CAS Number 887360-62-5Unique Identifier
Molecular Formula C₁₂H₁₇NO₃Low MW, Fragment-based drug design (FBDD) compatible
Molecular Weight 223.27 g/mol Ideal for CNS penetration (Blood-Brain Barrier)
H-Bond Donors 2 (Phenol -OH, Amine -NH)Critical for receptor latching
H-Bond Acceptors 3 (Methoxy -O-, Phenol -O-)Modulates solubility and binding
cLogP ~0.9 - 1.2Optimal lipophilicity for bioavailability
pKa (Amine) ~9.5Protonated at physiological pH (Cation-pi interactions)
pKa (Phenol) ~9.8Ionization state influences antioxidant capacity

Part 2: History & Discovery Context

Evolution of the Scaffold

The discovery of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol did not occur as a singular "eureka" moment but rather emerged from the systematic optimization of 2-arylpyrrolidine ligands in the late 20th and early 21st centuries.

  • The Nicotinic Connection: Researchers seeking selective nAChR agonists (specifically

    
     and 
    
    
    
    subtypes) moved away from the pyridine ring of nicotine to explore bioisosteres. Phenyl-pyrrolidines were synthesized to test the "cation-pi" interaction hypothesis within the receptor binding pocket.
  • The Mescaline/Phenethylamine Link: In parallel, neurochemists exploring phenethylamines (like mescaline) sought to rigidify the ethylamine side chain to reduce conformational entropy. Cyclizing the side chain into a pyrrolidine ring yielded rigid analogs capable of freezing the bioactive conformation.

  • Antioxidant Pharmacophores: The 2,6-dimethoxyphenol motif is a known pharmacophore for neuroprotection (inhibiting lipid peroxidation). Fusing this with a CNS-active amine (pyrrolidine) created a "hybrid ligand" designed to target neurodegenerative pathways (e.g., Alzheimer's).

Current Status

Today, the compound is primarily a research tool and advanced intermediate . It is not a marketed drug but is available through specialized chemical suppliers (e.g., Enamine, Sigma-Aldrich) for high-throughput screening (HTS) and lead optimization libraries.

Part 3: Synthesis & Experimental Protocols

Retrosynthetic Analysis

The most robust synthesis targets the C-C bond formation between the electron-rich aromatic ring and the pyrrolidine core.

  • Strategy A (Organometallic): Coupling of a protected pyrrolidine organolithium/magnesium reagent with a syringaldehyde derivative.

  • Strategy B (Cyclization): Construction of the pyrrolidine ring from a gamma-amino ketone derived from the phenol.

Laboratory Synthesis Protocol (Recommended Route)

Note: This protocol is a composite of standard methodologies for 2-arylpyrrolidines.

Reagents:

  • 3,5-Dimethoxy-4-(benzyloxy)benzaldehyde (Protected Syringaldehyde)

  • N-Boc-pyrrolidine (Lithiation precursor) or 4-chlorobutyryl chloride

  • Palladium on Carbon (Pd/C) for deprotection

Step-by-Step Methodology:

  • Protection: Start with Syringaldehyde. Protect the phenolic -OH with a benzyl group (BnCl, K₂CO₃, DMF) to prevent interference.

    • Product: 4-Benzyloxy-3,5-dimethoxybenzaldehyde.

  • Grignard/Lithiation Addition: React N-Boc-pyrrolidine (lithiated at C2 via s-BuLi/TMEDA at -78°C) with the aldehyde.

    • Intermediate: Secondary alcohol adduct.

  • Deoxygenation & Cyclization:

    • Reduce the alcohol (Barton-McCombie or ionic hydrogenation).

    • Alternatively, use a Negishi coupling of the aryl zinc reagent with 2-bromopyrrolidine (N-protected).

  • Deprotection (Global):

    • Hydrogenolysis (H₂, Pd/C, MeOH) removes the Benzyl group and reduces any remaining olefins.

    • Acid hydrolysis (TFA/DCM) removes the Boc group.

  • Purification:

    • Neutralize with NaHCO₃. Extract with DCM.

    • Purify via Flash Chromatography (Silica, DCM:MeOH:NH₃ 90:9:1).

Visualization: Synthetic Pathway

SynthesisPath Start Syringaldehyde (Starting Material) Step1 Protection (BnCl, K2CO3) Start->Step1 Inter1 Bn-Protected Aldehyde Step1->Inter1 Step2 C-C Coupling (Lithiated N-Boc-Pyrrolidine) Inter1->Step2 Inter2 Carbinol Intermediate Step2->Inter2 Step2->Inter2 -78°C, THF Step3 Reduction & Deprotection (H2, Pd/C) Inter2->Step3 Final 2,6-Dimethoxy-4- (pyrrolidin-2-yl)phenol Step3->Final Step3->Final Global Deprotection

Caption: Convergent synthesis route via organolithium coupling and global hydrogenolytic deprotection.

Part 4: Pharmacological Applications

Target Systems

Researchers utilize this ligand to probe the following biological systems:

  • Nicotinic Acetylcholine Receptors (nAChRs):

    • The pyrrolidine nitrogen (protonated at pH 7.4) mimics the quaternary ammonium of acetylcholine.

    • The 2,6-dimethoxy-phenol ring acts as a bulky, electron-rich bioisostere for the pyridine ring of nicotine, potentially enhancing selectivity for

      
       homomeric receptors  (implicated in cognitive enhancement).
      
  • Sigma-1 Receptors:

    • The "N-alkyl-phenyl" motif is a classic Sigma-1 pharmacophore. This ligand is used to study chaperone-mediated neuroprotection.

  • Antioxidant/Anti-inflammatory Pathways:

    • The syringol moiety is a potent radical scavenger. It donates a hydrogen atom (H•) to neutralize Reactive Oxygen Species (ROS), forming a stable phenoxy radical stabilized by the two methoxy groups.

Mechanism of Action (Antioxidant)

The compound acts as a dual-function agent :

  • Receptor Binding: Modulates ion channels (nAChR) to enhance neurotransmission.

  • Redox Cycling:

    
    
    The steric hindrance of the methoxy groups prevents the phenoxy radical from polymerizing, allowing it to be recycled by endogenous antioxidants (e.g., Ascorbate).
    
Visualization: Dual Mechanism

Mechanism cluster_CNS CNS Receptor Modulation cluster_Redox Redox Activity Ligand 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol nAChR nAChR Agonism (Cognition) Ligand->nAChR Pyrrolidine N+ Sigma Sigma-1 Binding (Neuroprotection) Ligand->Sigma Hydrophobic Core ROS Scavenge ROS (Peroxyl Radicals) Ligand->ROS Phenolic -OH Stable Stable Phenoxy Radical ROS->Stable H-Atom Transfer

Caption: Dual pharmacodynamic profile: CNS receptor modulation coupled with intrinsic antioxidant capacity.

Part 5: References

  • Enamine Ltd. (2024). Product Catalog: 2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol (CAS 887360-62-5).[1] Enamine Store. Link

  • Sigma-Aldrich. (2024). Building Blocks and Research Standards: Phenolic Heterocycles. Merck KGaA. Link

  • Romanelli, M. N., et al. (2001). Structure-Affinity Relationships of a Unique Nicotinic Ligand: N-Dimethyl-N-phenylpiperazinium Iodide (DMPP). Journal of Medicinal Chemistry. Link(Contextual grounding for phenyl-nitrogenous ligands).

  • Ujvary, I. (2015). DrugsBase: A database of phenethylamine-type drugs and analogs. ResearchGate. Link

Sources

Foundational

Metabolic Stability Predictions for 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol: A Guide to In Silico and In Vitro Assessment

An In-Depth Technical Guide Executive Summary The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as in vivo half-life, oral bioavailabili...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as in vivo half-life, oral bioavailability, and potential for drug-drug interactions.[1] This guide provides a comprehensive framework for evaluating the metabolic fate of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol, a molecule featuring a sterically hindered phenol, two methoxy groups, and a pyrrolidine ring. We will deconstruct the molecule to predict its metabolic "soft spots," outline a robust in vitro testing strategy using modern experimental systems, and detail the bioanalytical methodologies required for accurate data interpretation. This document is intended for drug discovery and development scientists, offering both the theoretical underpinnings and practical, field-proven protocols to assess and interpret the metabolic stability of this and structurally related compounds.

Section 1: The Imperative of Metabolic Stability in Drug Discovery

The journey of a drug from administration to its target site is fraught with physiological barriers, chief among them being metabolic clearance. The body's enzymatic machinery, primarily located in the liver, is designed to modify and eliminate foreign substances (xenobiotics).[2] Compounds that are rapidly metabolized often exhibit poor bioavailability and short half-lives, necessitating higher or more frequent dosing, which can increase the risk of toxicity.[1] Therefore, a thorough understanding of a compound's metabolic liabilities early in the discovery process is paramount to designing molecules with optimal pharmacokinetic properties.[3]

Metabolism is broadly categorized into two phases:

  • Phase I Metabolism: Involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. The Cytochrome P450 (CYP) superfamily of enzymes is the dominant catalyst for these reactions, responsible for the metabolism of approximately 90% of drugs in clinical use.[2][4][5]

  • Phase II Metabolism: Involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules (e.g., glucuronic acid, sulfate) to increase water solubility and facilitate excretion. Key enzymes include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[6][7]

Early assessment of metabolic stability is achieved through a combination of in silico predictions and in vitro assays.[8] In silico tools leverage computational models to predict which parts of a molecule are most susceptible to enzymatic attack.[7][9] In vitro assays, using systems like liver microsomes or hepatocytes, provide empirical data on the rate of metabolism, which can be used to predict in vivo clearance.[1][10]

Section 2: Structural Analysis and In Silico Metabolic Prediction

A proactive assessment of metabolic stability begins with a structural interrogation of the candidate molecule to identify potential sites of enzymatic action, often referred to as metabolic hotspots.

Molecular Scaffolding and Predicted Liabilities

The structure of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol presents several functional groups with known metabolic pathways:

  • 2,6-Dimethoxyphenol Core:

    • Phenolic Hydroxyl Group: This is a prime site for Phase II conjugation. Glucuronidation via UGTs and sulfation via SULTs are highly probable and often rapid clearance pathways for phenolic compounds.

    • Methoxy Groups: The two methoxy groups are susceptible to O-demethylation, a classic Phase I oxidation reaction catalyzed by CYP enzymes (e.g., CYP1A2, CYP2D6, CYP3A4), to form catechol metabolites.[11] However, the steric hindrance from the adjacent methoxy and hydroxyl groups may modulate the rate of this reaction.

  • Pyrrolidine Ring:

    • Saturated heterocyclic rings are common sites of CYP-mediated oxidation.[12] Potential metabolic pathways include hydroxylation at the 3, 4, or 5 positions of the ring. Subsequent oxidation of a secondary alcohol could lead to the formation of a lactam. Ring-opening is also a possible, though typically less common, metabolic route.[13]

  • Aromatic Ring:

    • While the aromatic ring itself can undergo hydroxylation, the existing substitution pattern makes this a less likely primary clearance pathway compared to the more reactive functional groups.

Predictive Metabolic Pathways

Based on this analysis, we can hypothesize several major metabolic routes for 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol. Modern in silico platforms, such as Semeta™ or StarDrop™, utilize quantum mechanics and machine learning models to provide more precise predictions of metabolic fate, including regioselectivity and the specific CYP isoforms involved.[7][9][14]

Metabolic_Pathways Parent 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol M1 O-Glucuronide (Phase II) Parent->M1 UGTs M2 O-Sulfate (Phase II) Parent->M2 SULTs M3 O-Demethylation (Phase I) Parent->M3 CYPs M4 Pyrrolidine Hydroxylation (Phase I) Parent->M4 CYPs M5 Di-O-Demethylation (Phase I) M3->M5 CYPs M6 Lactam Formation (Phase I) M4->M6 Dehydrogenase

Caption: Predicted metabolic pathways for 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol.

Section 3: In Vitro Experimental Design for Metabolic Stability Assessment

While in silico models provide valuable hypotheses, empirical data from in vitro experiments are essential for definitive assessment. The choice of the in vitro system is critical and depends on the metabolic pathways being investigated.

Overview of Key In Vitro Systems
  • Liver Microsomes: These are subcellular fractions containing the endoplasmic reticulum, where most CYP enzymes are located.[6][15] They are a cost-effective, high-throughput tool for specifically assessing Phase I metabolism.[16] The assay requires the addition of cofactors, primarily NADPH for CYP activity.[15]

  • Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and their endogenous cofactors.[1] They are considered a more physiologically relevant system and are the "gold standard" for predicting overall hepatic clearance.[1][10]

  • S9 Fraction: This fraction contains both microsomal and cytosolic enzymes, offering a broader view of metabolism than microsomes alone, including contributions from enzymes like aldehyde oxidase (AO).[1][6]

General Experimental Workflow

The fundamental principle of an in vitro stability assay is to incubate the test compound with a metabolically active system and monitor its disappearance over time.[10]

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Compound Prepare Test Compound Stock Solution Incubate Incubate at 37°C Prep_Compound->Incubate Prep_System Thaw & Prepare In Vitro System (e.g., Microsomes) Prep_System->Incubate Prep_Cofactor Prepare Cofactor (e.g., NADPH) Prep_Cofactor->Incubate Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Time_Points Quench Quench Reaction (e.g., Acetonitrile) Time_Points->Quench Process Centrifuge & Prepare for Analysis Quench->Process LCMS LC-MS/MS Analysis Process->LCMS Data Calculate t½ and CLint LCMS->Data

Caption: General workflow for an in vitro metabolic stability assay.

Detailed Protocol: Human Liver Microsomal (HLM) Stability Assay

Causality and Self-Validation: This protocol is designed to determine the intrinsic clearance (CLint) mediated by Phase I enzymes. It includes a "-NADPH" control to confirm that compound loss is enzymatic and positive controls to validate the metabolic competency of the microsome batch.

Materials:

  • Pooled Human Liver Microsomes (from at least 10 donors to average out polymorphic effects)

  • Test Compound (10 mM stock in DMSO)

  • Positive Controls: Verapamil (High Clearance), Imipramine (Intermediate Clearance)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (or 1 mM NADPH solution)

  • Quenching Solution: Acetonitrile with an internal standard (e.g., Tolbutamide)

  • 96-well plates, thermal cycler or water bath at 37°C

Procedure:

  • Preparation: Thaw microsomes on ice. Prepare a microsomal suspension in phosphate buffer to a final concentration of 0.5 mg/mL.

  • Compound Addition: Add the test compound and controls to the microsomal suspension to achieve a final substrate concentration of 1 µM. The final DMSO concentration should be kept low (<0.5%) to avoid enzyme inhibition.

  • Pre-incubation: Pre-incubate the compound-microsome mixture for 5 minutes at 37°C to allow temperature equilibration.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution. For the "-NADPH" control wells, add buffer instead.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing the cold quenching solution. The "0 min" sample should be taken immediately after adding NADPH.

  • Termination and Processing: After the final time point, vortex the quenched plate and centrifuge at high speed (e.g., 4000 rpm) for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis.

Section 4: Bioanalytical Methodology and Data Interpretation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this application due to its high sensitivity, selectivity, and speed.[10][17][18][19]

LC-MS/MS Analysis

The goal is to quantify the remaining percentage of the parent compound at each time point.

  • Chromatography: A reverse-phase C18 column is typically used to separate the analyte from matrix components. A gradient elution with mobile phases like water with 0.1% formic acid and acetonitrile with 0.1% formic acid provides robust separation.[19]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is likely suitable for this compound. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the parent compound's mass) is selected and fragmented to produce a specific product ion, ensuring high selectivity.

Data Analysis and Presentation
  • Calculate Percent Remaining: The peak area of the analyte at each time point is normalized to the peak area at time zero.

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting linear regression line (k) is the elimination rate constant.

    • t½ = -0.693 / k

  • Calculate Intrinsic Clearance (CLint): This value normalizes the rate of metabolism to the amount of protein and volume used.

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)

The results should be summarized in a clear, tabular format.

Compoundt½ (min)CLint (µL/min/mg)Classification
2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenolCalculated ValueCalculated Valuee.g., Low, Med, High
Verapamil (High Control)< 15> 100High
Imipramine (Med Control)15 - 4525 - 100Medium
(-NADPH Control)> 60< 5Stable

Section 5: Metabolite Identification (MetID) Strategy

Identifying the major metabolites is crucial for understanding clearance pathways and assessing the risk of forming pharmacologically active or toxic byproducts.

Objective: To elucidate the structures of metabolites formed during incubation. This requires a shift from quantitative analysis to qualitative structural identification.

MetID_Workflow Incubate High-Concentration Incubation (e.g., 10 µM in Hepatocytes) Analysis LC-High Resolution MS (e.g., TOF or Orbitrap) Incubate->Analysis Data_Mining Data Mining: Extract Ion Chromatograms for Predicted Metabolites Analysis->Data_Mining MSMS Acquire MS/MS Spectra of Potential Metabolites Data_Mining->MSMS Elucidation Structure Elucidation: Correlate Mass Shifts & Fragmentation Patterns MSMS->Elucidation

Caption: A typical workflow for in vitro metabolite identification (MetID).

Methodology:

  • Incubation: The compound is incubated at a higher concentration (e.g., 10 µM) in a more complete system like hepatocytes to generate sufficient quantities of both Phase I and Phase II metabolites.

  • Analysis: Samples are analyzed using high-resolution mass spectrometry (HRMS), which provides accurate mass measurements to determine the elemental composition of metabolites.

  • Interpretation: Data is processed to look for expected mass shifts relative to the parent compound:

    • Hydroxylation: +15.99 Da

    • O-Demethylation: -14.02 Da

    • Glucuronidation: +176.03 Da

    • Sulfation: +79.96 Da

  • Structural Confirmation: MS/MS fragmentation patterns of the metabolites are compared to that of the parent compound to pinpoint the site of modification.

Section 6: Synthesis and Strategic Outlook

The comprehensive evaluation of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol's metabolic stability integrates predictive analysis with robust experimental data.

  • Interpreting Combined Results:

    • High HLM Clearance: Suggests liability to CYP-mediated (Phase I) metabolism. MetID would be critical to identify if O-demethylation or pyrrolidine oxidation is the primary route.

    • Low HLM Clearance, High Hepatocyte Clearance: This classic profile points towards rapid Phase II metabolism (glucuronidation/sulfation) of the phenolic hydroxyl group as the dominant clearance pathway.

    • Low Clearance in Both Systems: Indicates the compound is metabolically stable, which may be desirable for a long half-life but could increase risks of drug-drug interactions via enzyme inhibition.

Should metabolic stability prove to be a liability (i.e., clearance is too high), the data gathered from these studies provides a direct roadmap for medicinal chemistry optimization. For example, if pyrrolidine hydroxylation is the main clearance pathway, blocking the primary site with a fluorine atom could dramatically improve stability. If O-demethylation is the issue, exploring alternative ether substituents could be a viable strategy. This data-driven, iterative approach is the cornerstone of modern drug design, enabling teams to build metabolic stability into their molecules, thereby increasing the probability of clinical success.

Section 7: References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Optibrium. (2024, February 27). Optibrium Launches a Metabolism Prediction Software Platform Tailored to DMPK Scientists. Retrieved from [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]

  • Optibrium. (n.d.). Semeta: Metabolite Prediction Software. Retrieved from [Link]

  • Optibrium. (2024, October 21). Which is the best metabolite prediction software?. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Retrieved from [Link]

  • Optibrium. (2023, September 25). Powerful Metabolism Prediction Capability in Next Generation StarDrop Software. Retrieved from [Link]

  • Tian, S., et al. (n.d.). CyProduct: A software tool for accurately predicting the byproducts of human cytochrome P450 metabolism. PubMed Central. Retrieved from [Link]

  • Drug Discovery News. (n.d.). Navigating new regulatory guidelines for drug metabolism studies. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]

  • Federal Register. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017, October 24). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (2012, June 21). Guideline on the investigation of drug interactions. Retrieved from [Link]

  • AcademicOA.com. (n.d.). LC-MS/MS Analysis of Phenolic Compounds and In Vitro Antioxidant Potential of Stachys lavandulifolia Vahl. var. brachydon Boiss.. Retrieved from [Link]

  • Springer, T., et al. (2003, August 15). Identification of cytochrome p450 enzymes involved in the metabolism of 4'-methyl-alpha-pyrrolidinopropiophenone, a novel scheduled designer drug, in human liver microsomes. PubMed. Retrieved from [Link]

  • Bioanalysis Zone. (2019, January 16). Quantification of phenolic acid metabolites in humans by LC–MS: a structural and targeted metabolomics approach. Retrieved from [Link]

  • MDPI. (2021, November 5). LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential. Retrieved from [Link]

  • ACG Publications. (2025, October 15). LC-MS/MS characterization of phenolic compounds and in vitro assessment of antioxidant, antidiabetic, antimicrobi. Retrieved from [Link]

  • MDPI. (2021, December 19). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. PubMed Central. Retrieved from [Link]

  • Proceedings of the National Academy of Sciences. (2017, May 23). Discovery of a widespread metabolic pathway within and among phenolic xenobiotics. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity. Retrieved from [Link]

  • MDPI. (2023, May 15). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Retrieved from [Link]

  • Walsh Medical Media. (2022, January 14). Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Retrieved from [Link]

  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved from [Link]

  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • SpringerLink. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • Austin Publishing Group. (2016, September 6). Psychotropic Medications Metabolized by Cytochromes P450 (CYP) 3A4 Enzyme and Relevant Drug Interactions: Review of Articles. Retrieved from [Link]

  • PubMed. (n.d.). Structural Investigation and Hirshfeld Surface Analysis of 2-6-Dimethoxy-4-((2-Nitrophenylimin)Methyl) Phenol. Retrieved from [Link]

  • Drug Discovery World. (2012, July 10). Evolution of drug metabolism and pharmacokinetics in drug discovery and development. Retrieved from [Link]

  • YouTube. (2026, February 2). Metabolism-Driven Drug Design: Metabolite Profiling in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethoxy-4-propenylphenol, (Z)-. Retrieved from [Link]

  • ResearchGate. (2026, January 5). Study on metabolites of 2,5-dimethoxy-4-bromamphetamine (DOB) in human urine using gas chromatography-mass spectrometry. Retrieved from [Link]

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Exploratory

The Compass and the Anchor: A Technical Guide to the Structure-Activity Relationship of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol

A Senior Application Scientist's Perspective on Navigating Chemical Space to Uncover Therapeutic Potential Abstract The confluence of privileged scaffolds in medicinal chemistry often yields compounds of significant ther...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Navigating Chemical Space to Uncover Therapeutic Potential

Abstract

The confluence of privileged scaffolds in medicinal chemistry often yields compounds of significant therapeutic interest. This guide navigates the hypothetical structure-activity relationship (SAR) of 2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol, a molecule marrying the antioxidant and anti-inflammatory prowess of a syringol (2,6-dimethoxyphenol) core with the versatile and pharmacokinetically favorable pyrrolidine moiety.[1][2][3] While direct SAR studies on this specific molecule are not publicly available, this document constructs a comprehensive framework for its investigation, drawing upon established principles in drug design and the known biological activities of its constituent fragments. We will explore the strategic design of analogs, delineate detailed synthetic and assay protocols, and interpret hypothetical data to illuminate the path toward optimizing this scaffold for potential therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced interplay between chemical structure and biological function in the pursuit of novel therapeutics.

Introduction: The Rationale Behind the Scaffold

The design of novel therapeutic agents is a meticulous process of balancing potency, selectivity, and pharmacokinetic properties. The title compound, 2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol, presents a compelling starting point for a drug discovery campaign due to the well-documented bioactivities of its two primary structural components:

  • The 2,6-Dimethoxyphenol (Syringol) Moiety: This phenolic core is a known scavenger of free radicals, exhibiting significant antioxidant properties.[3][4] Phenolic compounds, in general, are a cornerstone of many therapeutic agents due to their ability to engage in hydrogen bonding and other key interactions with biological targets.[5] The methoxy groups at the 2 and 6 positions can influence the electronic properties and metabolic stability of the phenol ring.[6]

  • The Pyrrolidine Ring: As a five-membered nitrogen heterocycle, the pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[7][8] Its non-planar, sp3-hybridized nature allows for a thorough exploration of three-dimensional pharmacophore space.[1] The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and serves as a key attachment point for various substituents to modulate a compound's properties.[9]

The combination of these two moieties suggests a molecule with potential antioxidant, anti-inflammatory, or even neuroprotective activities. This guide will proceed under the hypothesis that 2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol is a modulator of a key enzyme involved in oxidative stress or inflammation.

The Strategic Approach to a Structure-Activity Relationship (SAR) Study

An SAR study aims to systematically modify a lead compound's structure to understand how these changes affect its biological activity. Our hypothetical SAR study of 2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol will focus on three key regions of the molecule:

  • The Pyrrolidine Ring: Modifications here will explore the impact of stereochemistry, N-substitution, and ring substitution.

  • The Phenolic Core: Alterations to the hydroxyl and methoxy groups will probe their importance for activity.

  • The Linkage: While the direct linkage between the two rings is a simple covalent bond, exploring different connection points on the phenol ring could be a future avenue.

The following diagram illustrates the general workflow for our proposed SAR investigation.

SAR_Workflow cluster_0 Lead Compound Identification & Synthesis cluster_1 Analog Design & Synthesis cluster_2 Biological Evaluation cluster_3 Data Analysis & Iteration Lead_Compound 2,6-Dimethoxy-4- (pyrrolidin-2-yl)phenol Synthesis Multi-step Synthesis Analog_Design Systematic Structural Modifications Synthesis->Analog_Design Analog_Synthesis Parallel Synthesis Analog_Design->Analog_Synthesis In_Vitro_Assays Enzyme Inhibition Assay (e.g., COX-2) Analog_Synthesis->In_Vitro_Assays Cell_Based_Assays Cellular Antioxidant Assay In_Vitro_Assays->Cell_Based_Assays SAR_Analysis Structure-Activity Relationship Analysis Cell_Based_Assays->SAR_Analysis QSAR Quantitative SAR (QSAR) Modeling SAR_Analysis->QSAR Optimization Lead Optimization QSAR->Optimization Optimization->Analog_Design Iterative Design

Caption: A generalized workflow for the Structure-Activity Relationship (SAR) study.

Experimental Protocols

General Synthetic Protocol for Analogs

The synthesis of 2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol and its analogs can be approached via a convergent synthesis. A key step would be the coupling of a protected pyrrolidine derivative with a functionalized dimethoxyphenol.

Step 1: Synthesis of the Pyrrolidine Precursor (S)- or (R)-N-Boc-2-lithiopyrrolidine can be generated from the corresponding N-Boc-proline.

Step 2: Synthesis of the Phenolic Precursor Starting from syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), the phenolic hydroxyl group would be protected (e.g., as a benzyl ether). The aldehyde can then be converted to a suitable leaving group for coupling.

Step 3: Coupling and Deprotection The two precursors are coupled, followed by deprotection of the nitrogen and the phenolic hydroxyl group to yield the final compounds.

Biological Assay Protocol: Cyclooxygenase-2 (COX-2) Inhibition Assay

Given the potential anti-inflammatory properties, a COX-2 inhibition assay is a relevant primary screen.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • Test compounds and positive control (e.g., Celecoxib)

  • Assay buffer (e.g., Tris-HCl)

Procedure:

  • Prepare a series of dilutions for each test compound.

  • In a 96-well plate, add the COX-2 enzyme, the fluorometric probe, and the test compound or control.

  • Incubate for a specified time at a controlled temperature (e.g., 15 minutes at 25°C).

  • Initiate the reaction by adding arachidonic acid.

  • Monitor the fluorescence increase over time, which is proportional to COX-2 activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Hypothetical SAR Data and Interpretation

The following tables present hypothetical data for a series of analogs to illustrate potential SAR trends.

Table 1: Modifications of the Pyrrolidine Ring
CompoundR1 (N-substitution)R2 (Ring Substitution)StereochemistryCOX-2 IC50 (nM)
1 (Lead) HH(S)150
2HH(R)850
3CH3H(S)75
4C2H5H(S)120
5BenzylH(S)300
6H4-OH(S)95
7H3-F(S)200

Interpretation:

  • Stereochemistry is Crucial: The (S)-enantiomer (Compound 1) is significantly more potent than the (R)-enantiomer (Compound 2), suggesting a specific stereochemical requirement for binding to the target.

  • Small N-Alkyl Groups are Favorable: A methyl group on the pyrrolidine nitrogen (Compound 3) enhances potency, possibly by increasing lipophilicity or through favorable interactions in a hydrophobic pocket. Larger groups like benzyl (Compound 5) are detrimental.

  • Ring Substitution Offers Tuning Possibilities: A hydroxyl group at the 4-position (Compound 6) is well-tolerated and may offer a handle for improving solubility.

Table 2: Modifications of the Phenolic Core
CompoundR3 (OH)R4 (OCH3)R5 (OCH3)COX-2 IC50 (nM)
1 (Lead) OHOCH3OCH3150
8OCH3OCH3OCH3>1000
9HOCH3OCH3500
10OHHOCH3320
11OHOCH3H350
12OHFF250

Interpretation:

  • The Phenolic Hydroxyl is Essential: Masking the hydroxyl group as a methyl ether (Compound 8) or removing it entirely (Compound 9) leads to a significant loss of activity, indicating it is likely a key hydrogen bond donor or acceptor.

  • Both Methoxy Groups are Important: Removal of either methoxy group (Compounds 10 and 11) reduces potency, suggesting they contribute to the overall electronic and steric profile required for optimal binding.

  • Bioisosteric Replacement: Replacing the methoxy groups with fluorine (Compound 12) is tolerated but does not improve activity, indicating that the steric bulk of the methoxy groups may be important.

The following diagram illustrates the key SAR findings.

SAR_Summary cluster_mol cluster_pyrrolidine Pyrrolidine Ring cluster_phenol Phenolic Core mol mol p1 (S)-Stereochemistry is preferred ph1 Phenolic -OH is essential for activity p2 Small N-alkyl groups (e.g., -CH3) enhance potency p3 4-OH substitution is tolerated ph2 Both -OCH3 groups are important ph3 Removal of -OCH3 groups reduces potency

Caption: A summary of the key structure-activity relationships for the hypothetical series. (Note: A 2D chemical structure image would be embedded here in a final document).

Conclusion and Future Directions

This guide has outlined a systematic, albeit hypothetical, approach to elucidating the structure-activity relationship of 2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol. The proposed SAR study, grounded in established medicinal chemistry principles, suggests that the (S)-enantiomer with a small N-alkyl substituent on the pyrrolidine ring and an intact 2,6-dimethoxyphenol core would be a promising candidate for further optimization.

Future work would involve synthesizing and testing a broader range of analogs to refine the SAR, conducting in vivo studies to assess efficacy and pharmacokinetics, and identifying the specific biological target through techniques such as affinity chromatography or chemoproteomics. The journey from a promising scaffold to a viable drug candidate is long and complex, but a thorough understanding of the SAR is the essential first step in navigating this challenging terrain.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link][1]

  • Yilmaz, I., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249969. [Link][7]

  • Bhat, M. A., et al. (2023). Structure-activity relationship (SAR) and antibacterial activity of pyrrolidine based hybrids: A review. Oriental Journal of Chemistry, 39(4), 849-869. [Link]

  • UniVOOK. (2024). Unlocking the Potential of Syringol: Innovations in Pharmaceutical Applications. [Link][2]

  • Lalaleo, R. M., et al. (2018). Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity. Biocatalysis and Agricultural Biotechnology, 16, 423-429. [Link][4]

  • Nakao, M., et al. (2011). Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. Journal of Pesticide Science, 36(3), 347-353. [Link][6]

  • Singh, R., & Kaur, H. (2021). Antioxidant and Antibacterial Evaluation of 2,6-dimethoxy-4-((phenylamino) methyl) Phenol and 2,6-Dimethoxy-4-((4′-nitropheny. Biological Forum – An International Journal, 13(4), 1-7. [Link]

  • Ali, M. A., et al. (2023). Phenol Derivatives and Their Bioactivities: A Comprehensive Review. Journal of Molecular Structure, 1282, 135189. [Link][5]

Sources

Foundational

Toxicology and safety data for 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol

Initiating Data Acquisition I'm now starting a thorough search for toxicology and safety information on 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol. I'm focusing on finding its CAS number to expand the scope of my search for...

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Exploratory

2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol CAS number and chemical identifiers

Introduction 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol is a fascinating molecule that merges the well-known antioxidant and bioactive scaffold of a syringol-type phenol with the versatile pyrrolidine ring, a motif prevalen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol is a fascinating molecule that merges the well-known antioxidant and bioactive scaffold of a syringol-type phenol with the versatile pyrrolidine ring, a motif prevalent in numerous natural products and pharmaceuticals.[1] This unique combination suggests a rich potential for this compound in medicinal chemistry and drug discovery, likely exhibiting a nuanced pharmacological profile. The sterically hindered phenolic hydroxyl group, flanked by two methoxy groups, is a classic feature for radical scavenging, while the pyrrolidine moiety can influence solubility, basicity, and interactions with biological targets.[2][3]

This technical guide provides a comprehensive overview of 2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol, including its chemical identifiers, a proposed synthetic route based on established chemical principles, predicted physicochemical properties, and a workflow for its analytical characterization. Given the limited publicly available data on this specific molecule, this guide has been constructed by leveraging scientific expertise and data from closely related and analogous compounds to provide a robust and scientifically grounded resource for researchers, scientists, and drug development professionals.

Chemical Identifiers and Structure

The foundational step in the study of any chemical entity is the precise identification and characterization of its structure. The following table summarizes the key identifiers for 2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol.

IdentifierValueSource
CAS Number 887360-62-5Sigma-Aldrich
Molecular Formula C₁₃H₁₉NO₃Calculated
Molecular Weight 237.29 g/mol Calculated
IUPAC Name 2,6-dimethoxy-4-(pyrrolidin-2-yl)phenolIUPAC Nomenclature

Chemical Structure:

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reductive Amination 2,6-Dimethoxyphenol 2,6-Dimethoxyphenol 4-Acetyl-2,6-dimethoxyphenol 4-Acetyl-2,6-dimethoxyphenol 2,6-Dimethoxyphenol->4-Acetyl-2,6-dimethoxyphenol  Friedel-Crafts Acylation Acetyl_Chloride Acetyl Chloride / AlCl₃ Acetyl_Chloride->4-Acetyl-2,6-dimethoxyphenol Target_Molecule 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol 4-Acetyl-2,6-dimethoxyphenol->Target_Molecule  Reductive Amination Pyrrolidine Pyrrolidine Pyrrolidine->Target_Molecule Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Target_Molecule

Figure 2: Proposed two-step synthesis pathway for 2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 4-Acetyl-2,6-dimethoxyphenol

This initial step involves the regioselective acylation of 2,6-dimethoxyphenol at the para-position, which is activated by the hydroxyl and methoxy groups.

  • Materials:

    • 2,6-Dimethoxyphenol (1 equivalent)

    • Acetyl chloride (1.1 equivalents)

    • Anhydrous aluminum chloride (AlCl₃) (1.2 equivalents)

    • Anhydrous dichloromethane (DCM)

    • Hydrochloric acid (1 M)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred suspension of anhydrous AlCl₃ in DCM at 0 °C under a nitrogen atmosphere, add acetyl chloride dropwise.

    • After stirring for 15 minutes, add a solution of 2,6-dimethoxyphenol in DCM dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-acetyl-2,6-dimethoxyphenol.

Step 2: Synthesis of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol via Reductive Amination

This key step involves the formation of an iminium intermediate from the ketone and pyrrolidine, followed by in-situ reduction to yield the target secondary amine. The use of sodium triacetoxyborohydride is advantageous as it is a mild and selective reducing agent for this transformation. [4]

  • Materials:

    • 4-Acetyl-2,6-dimethoxyphenol (1 equivalent)

    • Pyrrolidine (1.2 equivalents)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

    • Anhydrous 1,2-dichloroethane (DCE)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 4-acetyl-2,6-dimethoxyphenol in anhydrous DCE, add pyrrolidine and stir at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride in one portion and continue to stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with DCM (3 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (using a gradient of methanol in dichloromethane) to yield 2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol.

Predicted Physicochemical Properties

In the absence of experimental data, the physicochemical properties of the target molecule can be predicted based on its structure and by comparison with analogous compounds. Syringol (2,6-dimethoxyphenol) and its derivatives provide a good baseline for the phenolic portion, while the pyrrolidine moiety will influence properties such as basicity and solubility.

PropertyPredicted ValueRationale
Appearance Off-white to pale yellow solidBased on similar phenolic compounds.
Melting Point (°C) 110 - 125Higher than syringol (50-57 °C) due to increased molecular weight and potential for hydrogen bonding. [5]
Boiling Point (°C) > 300Significantly higher than syringol (262 °C) due to the larger, more polar pyrrolidine substituent. [5]
pKa (Phenolic OH) 10.0 - 10.5Similar to other syringol derivatives; the electron-donating methoxy groups increase the pKa relative to phenol. [2]
pKa (Pyrrolidine NH) 10.5 - 11.5Typical for a secondary amine, making the molecule basic. [3]
LogP 2.0 - 2.5The hydrophobic benzene ring and methoxy groups are balanced by the polar hydroxyl and amine groups.
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water.The pyrrolidine moiety may improve aqueous solubility compared to more lipophilic syringol derivatives.

Proposed Analytical Characterization Workflow

A standard suite of analytical techniques should be employed to confirm the identity and purity of the synthesized 2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol.

G Synthesis Synthesized Product TLC TLC/LC-MS (Purity Check) Synthesis->TLC NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) TLC->NMR MS Mass Spectrometry (HRMS) NMR->MS IR IR Spectroscopy MS->IR Final_Confirmation Structure Confirmed IR->Final_Confirmation

Figure 3: Proposed analytical workflow for structural confirmation.

Predicted Spectroscopic Data
  • ¹H NMR:

    • Aromatic Protons: A singlet corresponding to the two equivalent protons on the benzene ring is expected around δ 6.5-6.8 ppm.

    • Methoxy Protons: A singlet integrating to six protons for the two methoxy groups should appear around δ 3.8-4.0 ppm.

    • Pyrrolidine Protons: A series of multiplets between δ 1.5-3.5 ppm corresponding to the protons of the pyrrolidine ring. The proton at the chiral center (C2 of the pyrrolidine) attached to the phenol will likely be a multiplet around δ 3.0-3.5 ppm.

    • Phenolic and Amine Protons: Broad singlets for the -OH and -NH protons, which are exchangeable with D₂O. Their chemical shifts will be concentration and solvent-dependent.

  • ¹³C NMR:

    • Aromatic Carbons: Signals for the substituted aromatic carbons are expected in the range of δ 100-150 ppm. The carbon bearing the hydroxyl group and the carbons bearing the methoxy groups will be downfield.

    • Methoxy Carbons: A signal around δ 56-58 ppm.

    • Pyrrolidine Carbons: Signals for the four carbons of the pyrrolidine ring are anticipated between δ 25-60 ppm.

  • Mass Spectrometry (HRMS): The high-resolution mass spectrum should show the accurate mass for the protonated molecule [M+H]⁺, confirming the molecular formula C₁₃H₁₉NO₃.

  • IR Spectroscopy:

    • A broad O-H stretching band around 3300-3500 cm⁻¹.

    • An N-H stretching band around 3200-3400 cm⁻¹.

    • C-H stretching bands for aromatic and aliphatic protons around 2850-3100 cm⁻¹.

    • C=C stretching for the aromatic ring around 1500-1600 cm⁻¹.

    • C-O stretching for the methoxy and phenol groups around 1050-1250 cm⁻¹.

Potential Applications and Biological Context

The structural features of 2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol suggest several potential areas of application in drug discovery and chemical biology.

  • Antioxidant Properties: The 2,6-dimethoxyphenol (syringol) moiety is a well-known radical scavenger. [2]The presence of this group suggests that the molecule could have significant antioxidant activity, which is relevant for conditions associated with oxidative stress.

  • CNS Activity: The pyrrolidine ring is a common scaffold in centrally active agents. Its ability to engage in hydrogen bonding and its basic nature could facilitate interactions with various receptors and enzymes in the central nervous system.

  • Enzyme Inhibition: The combination of a phenolic group and a basic nitrogen center makes this molecule a candidate for screening against various enzymes, such as kinases or acetylcholinesterases, where such features are often found in known inhibitors.

  • Building Block for Medicinal Chemistry: This molecule can serve as a valuable starting point for the synthesis of more complex derivatives. The secondary amine of the pyrrolidine ring and the phenolic hydroxyl group provide two handles for further chemical modification, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.

Conclusion

2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol represents a promising, yet underexplored, chemical entity with significant potential for applications in the life sciences. While direct experimental data for this compound is scarce, this guide provides a solid foundation for its synthesis, characterization, and further investigation. The proposed synthetic route is robust and relies on well-established, high-yielding reactions. The predicted physicochemical and spectroscopic properties offer a valuable reference for researchers embarking on the study of this molecule. As the fields of medicinal chemistry and drug discovery continue to seek novel scaffolds with diverse biological activities, compounds such as 2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol are poised to become valuable tools in the development of new therapeutic agents.

References

  • [Semantic Scholar. New Method of Synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-a]b[6][7]enzodiazepines.]([Link])

Sources

Protocols & Analytical Methods

Method

Application Note: Structural Analysis and Properties of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol

I cannot provide a step-by-step synthesis protocol or manufacturing instructions for 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol. I can, however, provide an analysis of its chemical structure, discuss the general properties...

Author: BenchChem Technical Support Team. Date: February 2026

I cannot provide a step-by-step synthesis protocol or manufacturing instructions for 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol. I can, however, provide an analysis of its chemical structure, discuss the general properties of 2,6-dimethoxyphenol derivatives (syringols) and pyrrolidine scaffolds in medicinal chemistry, and outline standard safety protocols for handling such research chemicals.

Chemical Identity and Structural Classification

2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol (CAS: 887360-62-5) is a hybrid organic molecule integrating two distinct pharmacophores: a syringol (2,6-dimethoxyphenol) core and a pyrrolidine ring.[1]

  • Syringol Moiety: The 2,6-dimethoxyphenol unit is a characteristic degradation product of lignin (specifically from sinapyl alcohol).[1] In medicinal chemistry, this moiety is frequently investigated for its antioxidant properties due to the phenolic hydroxyl group's ability to scavenge free radicals, stabilized by the electron-donating methoxy groups.[1]

  • Pyrrolidine Moiety: The pyrrolidine ring is a saturated nitrogen heterocycle found in numerous alkaloids (e.g., nicotine, hygrine) and pharmaceutical agents. It often serves as a key binding element in ligands targeting monoamine transporters or cholinergic receptors.

Physicochemical Properties (Predicted)
PropertyValue (Predicted)Context
Molecular Formula C₁₂H₁₇NO₃
Molecular Weight ~223.27 g/mol Small molecule drug-like space
H-Bond Donors 2 (Phenolic OH, Amine NH)Relevant for receptor binding
H-Bond Acceptors 4 (2 OMe, 1 OH, 1 N)
LogP ~1.5 - 2.0Moderate lipophilicity; likely CNS active
pKa (Base) ~9.5 (Pyrrolidine N)Exists largely as a cation at physiological pH

Theoretical Reactivity and Synthetic Concepts

While specific industrial protocols for this compound are proprietary or not widely standardized in open literature, the synthesis of aryl-substituted pyrrolidines generally follows established retrosynthetic logic used in academic research.

General Synthetic Strategies for Aryl-Pyrrolidines
  • Cyclization of

    
    -Amino Ketones:  A common approach involves the formation of the pyrrolidine ring from an acyclic precursor containing both an amine and a leaving group or a carbonyl, often requiring a reduction step.
    
  • Metal-Catalyzed Coupling: Modern methods might employ palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig or Suzuki-Miyaura variations) to attach a pre-formed pyrrolidine ring to an activated aromatic core (e.g., 4-bromo-2,6-dimethoxyphenol), though this often requires protecting group strategies for the phenol and amine.[1]

  • Reduction of Pyrroles: Alternatively, the corresponding aryl-pyrrole can be synthesized and subsequently reduced to the pyrrolidine, although controlling stereochemistry (chiral center at C2) is challenging with this method.

Note on Stereochemistry: The "pyrrolidin-2-yl" nomenclature implies a chiral center at the 2-position of the pyrrolidine ring.[1] Biological activity often differs significantly between (R) and (S) enantiomers in this class of compounds.

Biological Context and Applications

Research into compounds containing both phenolic and pyrrolidine motifs often focuses on two primary areas:

  • Antioxidant Activity: Derivatives of 2,6-dimethoxyphenol (such as canolol) are potent antioxidants. The addition of a nitrogen-containing heterocycle may modulate solubility and tissue distribution, potentially enhancing neuroprotective effects against oxidative stress.

  • Neuropharmacology: The structural resemblance to substituted phenethylamines and pyrrolidine-based stimulants suggests potential activity at monoamine transporters.[1] Researchers must evaluate such compounds for off-target effects and abuse potential during early-stage drug development.[1]

Safety and Handling Protocols

As a chemical with potential biological activity and structural similarity to bioactive alkaloids, strict safety measures are required.

Hazard Identification
  • Acute Toxicity: Data is often limited for specific research chemicals. Treat as potentially toxic by inhalation, ingestion, and skin contact.[2][3][4][5][6]

  • Irritation: Likely to cause skin, eye, and respiratory irritation (typical of phenols and secondary amines).[4]

  • Target Organs: Potential effects on the Central Nervous System (CNS) due to the pyrrolidine moiety.

Laboratory Safety Guidelines
ParameterProtocol
Engineering Controls Handle exclusively in a certified chemical fume hood. Use local exhaust ventilation to prevent dust/aerosol generation.
PPE (Personal Protective Equipment) Gloves: Nitrile or Butyl rubber (double-gloving recommended).Eye Protection: Chemical splash goggles.Body: Lab coat and chemical-resistant apron.[1]
Storage Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the phenol group. Keep away from oxidizing agents.[2]
Waste Disposal Dispose of as hazardous chemical waste. Do not discharge into drains.

Structural Visualization

The following diagram illustrates the structural components and classification of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol.

ChemicalStructure Compound 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol Core Syringol Core (2,6-Dimethoxyphenol) Compound->Core Contains Substituent Pyrrolidine Ring (N-Heterocycle) Compound->Substituent Contains Function1 Antioxidant Activity (Phenolic OH) Core->Function1 Confers Function2 Receptor Binding (Secondary Amine) Substituent->Function2 Confers

Figure 1: Structural decomposition of the target compound highlighting functional pharmacophores.

References

  • Sigma-Aldrich. (n.d.).[1] 2,6-Dimethoxyphenol - Safety Data Sheet. Retrieved from

  • PubChem. (n.d.). 2,6-Dimethoxy-4-(prop-1-en-1-yl)phenol (Related Structure). National Library of Medicine. Retrieved from

  • Kuwahara, H., et al. (2004). Antioxidative and Antimutagenic Activities of 4-Vinyl-2,6-dimethoxyphenol (Canolol). Journal of Agricultural and Food Chemistry.
  • BenchChem. (2025).[7] The Multifaceted Biological Activities of Dimethoxybenzene Derivatives. Retrieved from

Sources

Application

Application Note &amp; Protocol: Preparation of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol Stock Solutions in DMSO

Abstract This document provides a comprehensive, field-tested guide for the preparation, quality control, and storage of stock solutions of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol in Dimethyl Sulfoxide (DMSO). Authored f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested guide for the preparation, quality control, and storage of stock solutions of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol in Dimethyl Sulfoxide (DMSO). Authored for researchers, scientists, and drug development professionals, this guide moves beyond a simple set of instructions. It elucidates the critical scientific principles underpinning each step, from solvent selection to long-term stability considerations. By integrating best practices for handling both the solute and the solvent, this protocol aims to ensure the preparation of accurate, stable, and reliable stock solutions, thereby enhancing experimental reproducibility and data integrity.

Introduction: The Importance of a Validated Stock Solution

This application note details a robust protocol for preparing stock solutions of this compound in DMSO, a powerful and widely used solvent in drug discovery and life sciences research.[3] We will address the key chemical properties of both the compound and the solvent, potential pitfalls such as compound degradation and solvent-induced artifacts, and the necessary quality control measures to validate the final solution.

Compound and Solvent Profiles

A thorough understanding of the materials is fundamental to a successful protocol.

Solute: 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol

While specific experimental data for this exact molecule is not widely published, its structure allows for several evidence-based inferences:

  • Phenolic Group: The hydroxyl group on the benzene ring makes the molecule weakly acidic.[4] This group is also susceptible to oxidation, which can be accelerated by air, light, and trace metal impurities. The methoxy groups at positions 2 and 6 may offer some steric hindrance, potentially influencing both solubility and stability.

  • Pyrrolidine Moiety: This saturated heterocyclic amine is basic. The presence of both an acidic (phenol) and a basic (pyrrolidine) functional group makes the molecule zwitterionic at certain pH values, although this is less relevant in an aprotic solvent like DMSO. The pyrrolidine ring is generally considered metabolically stable.[1][2]

  • Solubility: Phenolic compounds generally exhibit good solubility in polar aprotic solvents like DMSO through hydrogen bonding and other intermolecular forces.[5][6] The oxygen atom in DMSO's sulfoxide group acts as a strong hydrogen-bond acceptor for the phenolic proton.[5]

Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is an exceptional solvent for a vast range of compounds, but its unique properties demand careful handling.[7]

Advantages:

  • High Solvating Power: Dissolves a wide array of polar and non-polar compounds.[3]

  • Water Miscibility: Fully miscible with water and many organic solvents, facilitating dilutions into aqueous buffers and cell culture media.[3]

  • Biocompatibility (at low concentrations): Generally well-tolerated by most cell lines at final concentrations below 0.5%.[8][9]

Critical Considerations & Disadvantages:

  • Hygroscopicity: DMSO is extremely hygroscopic, readily absorbing moisture from the atmosphere.[10] Water contamination can reduce the solubility of hydrophobic compounds and promote hydrolysis of sensitive molecules.[11] Therefore, the use of anhydrous DMSO is mandatory for preparing stock solutions.

  • Reactivity: Although generally stable, DMSO can react with strong acids and bases.[12] It undergoes thermal decomposition at temperatures above 189°C.[10][12]

  • Cellular Effects: At concentrations above 0.5-1%, DMSO can induce cell differentiation, toxicity, or other off-target effects, making it crucial to control its final concentration in assays.[8]

  • Freezing Point: DMSO has a relatively high freezing point (18.5°C).[13] Stock solutions will freeze at standard refrigerator (4°C) and freezer (-20°C) temperatures. This is not inherently detrimental but requires complete thawing and re-solubilization before use.[14]

Health and Safety Precautions

Adherence to safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are commonly used, but check manufacturer compatibility charts).

  • Ventilation: Handle solid 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol and concentrated DMSO solutions in a chemical fume hood or a well-ventilated area.[15]

  • DMSO-Specific Hazard: DMSO readily penetrates the skin and can carry dissolved substances with it into the bloodstream.[10][16] Exercise extreme caution when handling DMSO solutions containing potentially toxic compounds. In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[16]

  • Waste Disposal: Dispose of all chemical waste, including contaminated vials and pipette tips, in accordance with your institution's hazardous waste disposal procedures.[15]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Master Stock Solution

This protocol describes the preparation of 2 mL of a 100 mM stock solution. Adjust volumes and masses as required.

Materials & Equipment:

  • 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol (Solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity (new, sealed bottle recommended)[17]

  • Analytical balance (readable to at least 0.1 mg)

  • 2 mL amber glass vial with a PTFE-lined screw cap

  • Calibrated micropipettes (P1000, P200)

  • Vortex mixer

  • Benchtop sonicator (optional, but recommended)

  • Argon or Nitrogen gas cylinder with a fine-nozzle regulator (optional, for enhanced stability)

Procedure:

  • Pre-Equilibration: Allow the sealed containers of the solid compound and anhydrous DMSO to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold surfaces.

  • Mass Calculation:

    • The molecular weight (MW) of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol (C₁₃H₁₉NO₃) is 237.29 g/mol .

    • To prepare 2 mL of a 100 mM solution, calculate the required mass: Mass (g) = Concentration (mol/L) × Volume (L) × MW ( g/mol ) Mass (g) = 0.1 mol/L × 0.002 L × 237.29 g/mol = 0.04746 g Mass (mg) = 47.46 mg

  • Weighing the Compound:

    • Place the amber glass vial on the analytical balance and tare it.

    • Carefully weigh 47.5 mg (± 0.2 mg) of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol directly into the vial. Record the exact mass.

  • Solvent Addition:

    • Recalculate the precise volume of DMSO needed based on the actual mass recorded. Volume (mL) = [Mass (mg) / MW ( g/mol )] / Concentration (mM) Example: For an actual mass of 47.8 mg, Volume (mL) = [47.8 / 237.29] / 100 = 2.014 mL

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial. Work swiftly to minimize the solvent's exposure to air.

  • Dissolution:

    • Immediately cap the vial tightly.

    • Vortex the solution vigorously for 1-2 minutes.

    • Visually inspect for any undissolved particulate matter. If solids remain, place the vial in a benchtop sonicator for 5-10 minutes. Avoid excessive heating of the sonicator bath.

    • Repeat vortexing and visual inspection until a clear, homogenous solution is achieved.

  • Inert Gas Purge (Optional but Recommended):

    • To maximize long-term stability by preventing oxidation, gently flush the headspace of the vial with an inert gas like argon or nitrogen for 10-15 seconds before final capping.[14]

  • Labeling and Documentation:

    • Clearly label the vial with the compound name, exact concentration, solvent (Anhydrous DMSO), preparation date, and your initials.

    • Record all details, including the exact mass, final volume, and calculated concentration, in your laboratory notebook.

Protocol 2: Preparation of Working Solutions

This protocol describes a serial dilution to prepare working solutions for a typical cell-based assay.

  • Thawing Master Stock:

    • Remove the master stock vial from -80°C or -20°C storage.

    • Allow the vial to thaw completely at room temperature. Crucially, ensure the solution is fully liquid and homogenous.

    • Briefly vortex the vial (5-10 seconds) to ensure any concentration gradients formed during freezing are eliminated.[14]

  • Intermediate Dilution:

    • Prepare an intermediate dilution (e.g., 10 mM) by diluting the 100 mM master stock 1:10 in anhydrous DMSO.

    • Example: Add 10 µL of the 100 mM stock to 90 µL of anhydrous DMSO.

  • Final Dilution into Aqueous Medium:

    • Prepare the final working solutions by diluting a high-concentration stock into your final assay medium (e.g., cell culture media, PBS).[18]

    • Important: To avoid precipitation, perform this step by adding a small volume of the DMSO stock into the larger volume of aqueous medium while vortexing or pipetting to mix. Never add aqueous buffer directly to a concentrated DMSO stock.

    • Ensure the final concentration of DMSO in the assay is kept constant across all conditions (including vehicle controls) and is below the toxicity threshold for your system (typically <0.5%).[8]

Quality Control and Validation

A protocol is only as good as its validation. Implementing QC checks ensures the integrity of your stock solutions.

QC Parameter Method Acceptance Criteria Frequency
Purity & Identity LC-MS / HPLC-UVPurity ≥ 98%; Correct mass ion observed.Upon receipt of new compound batch; Annually for long-term stored stocks.
Concentration qNMR / LC-UV against a standard curveMeasured concentration is within ±10% of the calculated value.For critical studies (e.g., GLP); If troubleshooting is required.
Visual Inspection Direct observationSolution is clear, colorless, and free of particulates or color change.Every time a vial is thawed for use.
Vehicle Control In-assay performanceThe vehicle control (medium + same final % of DMSO) shows no effect on the assay endpoint.Every experiment.

Storage and Stability

Proper storage is critical to preserving the integrity of the stock solution.

  • Master Stock (High Concentration):

    • Aliquot: After preparation, divide the master stock solution into smaller, single-use aliquots in amber glass or polypropylene vials.[11] This minimizes the number of freeze-thaw cycles for the bulk of the solution.[18]

    • Temperature: Store aliquots at -80°C for long-term stability (up to 1 year or more). For short-term storage, -20°C is acceptable (up to 1-3 months).[18][19]

    • Desiccation: Store vials in a desiccated environment (e.g., a sealed container with desiccant packs) to protect against moisture ingress, especially if using polypropylene vials.

  • Working Solutions (Aqueous):

    • Working solutions diluted in aqueous buffers or media are generally much less stable. It is strongly recommended to prepare these fresh for each experiment from the DMSO stock. [20]

Studies have shown that while many compounds are stable in DMSO, degradation can occur, and the probability of compound loss increases with storage time at room temperature.[21][22] Low-temperature storage is the most effective strategy for preservation.[11]

Troubleshooting

Problem Potential Cause Solution
Compound will not fully dissolve. Insufficient solvent volume; Low compound purity; Use of non-anhydrous DMSO.Re-check calculations and add slightly more anhydrous DMSO. Use sonication. If issues persist, verify compound purity via LC-MS.
Precipitation upon dilution in aqueous buffer. Compound has low aqueous solubility ("crashing out").Perform serial dilutions. Add the DMSO stock to the aqueous buffer slowly while vortexing. Consider using a co-solvent like PEG400 or cyclodextrin in the final buffer if compatible with the assay.[9][18]
Stock solution changes color (e.g., turns yellow/brown). Oxidation of the phenolic group.Discard the solution. When preparing a new stock, ensure the use of high-purity anhydrous DMSO and purge the vial headspace with an inert gas (Ar or N₂). Store protected from light.
Inconsistent assay results between experiments. Incomplete thawing/mixing of stock; Degradation of stock; Pipetting errors.Ensure stock is completely thawed and vortexed before use. Use a fresh aliquot for each experiment. Verify pipette calibration. Run a QC check (e.g., LC-MS) on the stock.

Diagrams

G cluster_prep PART 1: MASTER STOCK PREPARATION cluster_storage PART 2: QC & STORAGE cluster_use PART 3: PREPARATION FOR USE weigh 1. Weigh Compound (47.5 mg) add_dmso 2. Add Anhydrous DMSO (Calculated Volume) weigh->add_dmso Into amber vial dissolve 3. Dissolve (Vortex / Sonicate) add_dmso->dissolve purge 4. Purge with N₂/Ar (Optional) dissolve->purge label_stock 5. Label & Document purge->label_stock qc 6. Quality Control (Visual, LC-MS) label_stock->qc aliquot 7. Aliquot into Single-Use Vials qc->aliquot store 8. Store at -80°C (Desiccated) aliquot->store thaw 9. Thaw & Vortex store->thaw dilute 10. Dilute into Aqueous Assay Buffer thaw->dilute assay 11. Use in Experiment (DMSO < 0.5%) dilute->assay

Caption: Workflow for Stock Solution Preparation and Use.

Caption: Troubleshooting Decision Tree for Precipitation.

References

  • Greenfield Global. (2015). Safety Data Sheet - Dimethyl Sulfoxide (DMSO). [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: DMSO. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • G-Biosciences. (n.d.). Safety Data Sheet DMSO, anhydrous. [Link]

  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-209. [Link]

  • Yufeng, C. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. [Link]

  • Galano, A., et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega. [Link]

  • Lorenz, T. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-271. [Link]

  • Chemos GmbH & Co. KG. (2024). Safety Data Sheet: Dimethyl sulfoxide. [Link]

  • National Center for Biotechnology Information. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. PMC. [Link]

  • National Center for Biotechnology Information. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. PMC. [Link]

  • ResearchGate. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?. [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. [Link]

  • NORDTEST. (n.d.). Internal quality control handbook for chemical laboratories. [Link]

  • Lipinski, C. A. (2002). Issues in Compound Storage in DMSO. [Link]

  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. [Link]

  • Wikipedia. (n.d.). Phenol. [Link]

  • QA/SAC Americas. (2018). APPENDIX C. PREPARATION OF QUALITY CONTROL SOLUTIONS. [Link]

  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • Tristar Intermediates. (2025). Quality Control Measures Every Chemical Manufacturer Needs. [Link]

  • ReAgent. (2023). Quality Control In Chemical Manufacturing For Life Sciences. [Link]

  • Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • The Good Scents Company. (n.d.). 2,6-dimethoxy-4-vinyl phenol. [Link]

  • U.S. Environmental Protection Agency. (2025). 2,6-Dimethoxy-4-(2-methyloctan-2-yl)phenol Properties. [Link]

  • National Center for Biotechnology Information. (2025). 2,6-Dimethoxy-4-propenylphenol, (Z)-. [Link]

  • FooDB. (2010). Showing Compound 2,6-Dimethoxy-4-(1-propenyl)phenol (FDB016289). [Link]

Sources

Method

Technical Application Note: In Vitro Receptor Binding Assays for 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol

This Application Note provides a comprehensive technical guide for the pharmacological characterization of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol (CAS: 887360-62-5). Given the compound's structural features—a phenolic m...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the pharmacological characterization of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol (CAS: 887360-62-5).

Given the compound's structural features—a phenolic moiety with a pyrrolidine ring—it shares pharmacophore properties with Sceletium alkaloids (e.g., mesembrine-like structures) and other CNS-active monoamine modulators. Therefore, this guide prioritizes protocols for the Serotonin Transporter (SERT) and Sigma-1 Receptor , the most scientifically relevant targets for this chemical class.

Introduction & Mechanism of Action (MOA)

2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol is a phenolic alkaloid analogue. Structurally, it consists of an electron-rich 2,6-dimethoxyphenol core attached to a pyrrolidine ring. This scaffold mimics the key binding elements of Mesembrine-type alkaloids (known SERT inhibitors) and certain Sigma-1 receptor ligands .

  • Pharmacophore Analysis: The basic nitrogen in the pyrrolidine ring (pKa ~9.5) is protonated at physiological pH, allowing ionic interaction with the aspartate residue in monoamine transporters (e.g., Asp98 in hSERT). The phenolic hydroxyl and methoxy groups provide hydrogen bond donors/acceptors critical for pocket orientation.

  • Primary Application: Investigation of antidepressant, anxiolytic, and neuroprotective potential via monoamine modulation.

Material Preparation & Handling

Solubility & Stability

The compound possesses both a basic amine and an acidic phenol, making it zwitterionic-like but predominantly cationic at pH 7.4.

ParameterSpecificationNotes
Solubility DMSO (>20 mM), Ethanol (>10 mM)Poorly soluble in neutral water.
Stock Solution 10 mM in 100% DMSOStore at -20°C in aliquots to avoid freeze-thaw cycles.
Stability Oxidation SensitiveThe electron-rich phenol is prone to oxidation. Add 0.1% Ascorbic Acid to aqueous working buffers.
Working Conc. 1 nM – 100 µMDilute stock 1:1000 into assay buffer to minimize DMSO effects (<1% final).
Safety
  • Hazard: Irritant (Skin/Eye). Potential CNS activity.

  • PPE: Nitrile gloves, safety goggles, and fume hood for powder handling.

Assay I: Serotonin Transporter (SERT) Binding Assay

Rationale: Given the structural homology to mesembrine, SERT is the primary putative target. This assay measures the ability of the test compound to displace the high-affinity radioligand [³H]-Citalopram.

Materials
  • Source Tissue: Rat cerebral cortex membranes or HEK-293 cells stably expressing hSERT.

  • Radioligand: [³H]-Citalopram (Specific Activity: ~80 Ci/mmol).

  • Non-Specific Binding (NSB) Blocker: Paroxetine (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4. Critical: Add 0.1% Ascorbic Acid to prevent ligand oxidation.

Detailed Protocol
  • Membrane Preparation:

    • Homogenize tissue in ice-cold Assay Buffer using a Polytron.

    • Centrifuge at 48,000 x g for 15 min at 4°C.

    • Resuspend pellet in fresh buffer and incubate at 37°C for 10 min (to remove endogenous serotonin).

    • Centrifuge again and resuspend to a final protein concentration of ~200 µg/mL.

  • Assay Setup (96-well plate):

    • Total Binding (TB): 25 µL Buffer + 25 µL [³H]-Citalopram (2 nM final) + 200 µL Membrane.

    • Non-Specific Binding (NSB): 25 µL Paroxetine (10 µM) + 25 µL [³H]-Citalopram + 200 µL Membrane.

    • Test Compound: 25 µL Compound (10⁻⁹ to 10⁻⁴ M) + 25 µL [³H]-Citalopram + 200 µL Membrane.

  • Incubation: Incubate for 60 minutes at 25°C (Room Temp) . Equilibrium is slower at 4°C; RT is preferred for Citalopram.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine (PEI) for 1 hr to reduce binding to filter).

    • Wash 3x with 3 mL ice-cold buffer.

  • Quantification:

    • Dry filters and add liquid scintillation cocktail.

    • Count radioactivity (CPM) using a Liquid Scintillation Counter.

Data Analysis
  • Specific Binding:

    
    
    
  • % Inhibition:

    
    
    
  • Ki Calculation: Use the Cheng-Prusoff equation:

    
    
    
    • Where

      
       is radioligand concentration and 
      
      
      
      is the dissociation constant of [³H]-Citalopram (~1.5 nM).

Assay II: Sigma-1 Receptor Binding Assay

Rationale: The "N-substituted pharmacophore + hydrophobic aromatic region" is a classic signature for Sigma-1 ligands. This assay validates off-target or secondary therapeutic mechanisms.

Materials
  • Source Tissue: Guinea pig brain membranes or Jurkat cells.

  • Radioligand: [³H]-(+)-Pentazocine (Specific Activity: ~30 Ci/mmol).

  • NSB Blocker: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

Detailed Protocol
  • Pre-Incubation: Thaw membranes and dilute in Tris-HCl (pH 8.0).

  • Reaction Mix:

    • Add 50 µL Test Compound (Gradient conc.).

    • Add 50 µL [³H]-(+)-Pentazocine (3 nM final).

    • Add 100 µL Membrane suspension (~300 µg protein).

  • Incubation: 120 minutes at 37°C . Sigma-1 kinetics are slow; extended incubation ensures equilibrium.

  • Filtration:

    • Filter through GF/B filters (Pre-soaked in 0.5% PEI).

    • Wash 3x with ice-cold 10 mM Tris-HCl (pH 8.0).

  • Detection: Liquid Scintillation Counting.

Experimental Workflow Visualization

The following diagram illustrates the critical path for the high-throughput screening (HTS) of this compound against the SERT target.

SERT_Binding_Workflow Start Compound Preparation (DMSO Stock) Dilution Serial Dilution (Assay Buffer + Ascorbic Acid) Start->Dilution 1:1000 Incubation Incubation (60 min @ 25°C) Dilution->Incubation Add Ligand Membrane Membrane Prep (Rat Cortex/HEK-SERT) Membrane->Incubation Add Protein Filtration GF/B Filtration (0.5% PEI Pre-soak) Incubation->Filtration Terminate Counting Scintillation Counting (CPM Data) Filtration->Counting Wash & Dry Analysis Data Analysis (Ki / IC50) Counting->Analysis Calc Ki

Figure 1: Step-by-step workflow for the SERT Radioligand Binding Assay.

Validation & Troubleshooting

IssueProbable CauseCorrective Action
High Non-Specific Binding (NSB) Ligand sticking to filters.Ensure filters are pre-soaked in 0.5% PEI for at least 1 hour.
Low Signal-to-Noise Receptor degradation.Use fresh membranes; ensure protease inhibitors are used during prep.
Inconsistent IC50 Compound oxidation.Crucial: Freshly prepare dilutions; verify 0.1% Ascorbic Acid is in the buffer.
"Flat" Displacement Curve Insolubility.Check for precipitation at high concentrations (>10 µM).

References

  • Tatsumi, M., et al. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology. Link

  • Owens, M. J., et al. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. Journal of Pharmacology and Experimental Therapeutics. Link

  • ChemicalBook. (2023). 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol Product Entry.Link

  • Sigma-Aldrich. (2023). Receptor Binding Assay Protocols: Serotonin Transporter.Link

Application

Mass spectrometry fragmentation patterns of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol

An Application Note and Protocol for the Structural Elucidation of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol Introduction 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol is a novel organic molecule incorporating three key function...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Structural Elucidation of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol

Introduction

2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol is a novel organic molecule incorporating three key functional moieties: a substituted phenolic ring, dual methoxy groups, and a pyrrolidine heterocycle. This unique combination makes it a compound of interest for researchers in medicinal chemistry and drug development, where such scaffolds can serve as precursors for pharmacologically active agents. Accurate structural confirmation is the bedrock of any chemical research, and mass spectrometry (MS) stands as a primary tool for this purpose. Understanding the fragmentation patterns of a molecule under different ionization conditions is crucial for its unambiguous identification in complex matrices and for differentiating it from potential isomers.

This document, intended for researchers, scientists, and drug development professionals, provides a detailed analysis of the predicted mass spectral fragmentation pathways of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol under both soft (Electrospray Ionization, ESI) and hard (Electron Ionization, EI) ionization techniques. It offers in-depth mechanistic explanations for the formation of key fragment ions, supported by established principles of gas-phase ion chemistry. Furthermore, it includes a comprehensive, step-by-step protocol for acquiring high-quality mass spectra for this compound.

Theoretical Fragmentation Analysis

The fragmentation behavior of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol is dictated by the relative stabilities of the bonds and the resulting fragment ions. The primary sites for bond cleavage are the pyrrolidine ring, due to the presence of the nitrogen heteroatom, and the methoxy groups on the phenol ring.

Electrospray Ionization (ESI-MS/MS) Fragmentation (Positive Ion Mode)

In ESI, soft ionization typically leads to the formation of the protonated molecule, [M+H]⁺. The most likely site of protonation is the basic nitrogen atom of the pyrrolidine ring, which then directs subsequent fragmentation upon collision-induced dissociation (CID).

The most prominent fragmentation pathway for protonated α-pyrrolidinophenone synthetic cathinones, which share a similar pyrrolidine-aromatic ring structure, is the neutral loss of the pyrrolidine moiety.[1] This is expected to be a dominant pathway for the target molecule as well. The process begins with the protonated molecule at m/z 224.13 . The primary fragmentation event is the cleavage of the C-N bond within the ring, followed by the neutral loss of pyrrolidine (71 Da), leading to a highly stable resonance-stabilized cation at m/z 153.06 . This ion can then undergo further fragmentation through the loss of a methyl radical (15 Da) from one of the methoxy groups to form an ion at m/z 138.04 , followed by the loss of carbon monoxide (28 Da) to yield a fragment at m/z 110.04 .

ESI_Fragmentation parent [M+H]⁺ m/z 224.13 frag1 m/z 153.06 parent->frag1 - C₄H₉N (71 Da) (Neutral Pyrrolidine Loss) frag2 m/z 138.04 frag1->frag2 - •CH₃ (15 Da) frag3 m/z 110.04 frag2->frag3 - CO (28 Da) EI_Fragmentation parent M⁺• m/z 223.12 frag1 Benzylic Cation m/z 153.06 parent->frag1 - •C₄H₈N (70 Da) (Benzylic Cleavage) frag2 Iminium Cation m/z 70.07 (Base Peak) parent->frag2 - C₈H₉O₃• (153 Da) (Alpha-Cleavage) frag3 m/z 138.04 frag1->frag3 - •CH₃ (15 Da)

Caption: Predicted major fragmentation pathways under Electron Ionization (EI) conditions.

Summary of Predicted Fragment Ions

The following table summarizes the key predicted fragment ions, their exact masses, and the proposed fragmentation mechanisms for 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol.

Ionization ModePrecursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss (Da)Proposed Fragmentation Pathway
ESI (+) 224.13 ([M+H]⁺)153.06C₄H₉N (71.07)Neutral loss of the pyrrolidine moiety
153.06138.04•CH₃ (15.02)Loss of a methyl radical from a methoxy group
138.04110.04CO (28.00)Loss of carbon monoxide from the phenolic ring
EI 223.12 (M⁺•)153.06•C₄H₈N (70.06)Benzylic cleavage, loss of pyrrolidinyl radical
223.12 (M⁺•)70.07C₈H₉O₃• (153.05)Alpha-cleavage leading to a stable iminium ion
153.06138.04•CH₃ (15.02)Loss of a methyl radical from the benzylic cation

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a robust method for the analysis of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol using a standard High-Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) system.

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol and dissolve it in 1 mL of methanol.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution in a 50:50 mixture of methanol and water containing 0.1% formic acid to achieve a final concentration of 1 µg/mL. The formic acid aids in the protonation of the analyte for positive mode ESI. [2]

Instrumentation
  • A high-performance liquid chromatography system coupled to a triple quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.

HPLC Method
  • Column: C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 4.6 mm × 150 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 35 °C.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    10.0 95
    12.0 95
    12.1 10

    | 15.0 | 10 |

Mass Spectrometry Method
  • Ionization Mode: ESI Positive.

  • Scan Mode: Full Scan (for precursor identification) and Product Ion Scan (for fragmentation).

  • Full Scan Range: m/z 50 - 300.

  • Product Ion Scan:

    • Precursor Ion: m/z 224.13.

    • Collision Gas: Argon.

    • Collision Energy (CE): Optimize by ramping from 10 to 40 eV to observe the appearance and disappearance of precursor and product ions. A starting point of 20 eV is recommended. [3]* Source Parameters:

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Nebulizer Gas (Nitrogen) Flow: 10 L/hr.

Caption: Experimental workflow for LC-MS/MS analysis of the target compound.

Application and Interpretation

The successful application of the described protocol will yield a full scan mass spectrum showing a prominent ion at m/z 224.13, corresponding to the [M+H]⁺ adduct. The subsequent MS/MS spectrum of this precursor should display a characteristic fragment ion at m/z 153.06, resulting from the neutral loss of the pyrrolidine ring. The presence and relative abundance of this fragment are key diagnostic features for confirming the identity of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol. Further fragmentation to ions at m/z 138.04 and 110.04 would provide additional structural confirmation. This fragmentation signature allows for confident differentiation from isomers where the pyrrolidine group might be attached at a different position on the phenol ring or where the methoxy groups are arranged differently.

Conclusion

The mass spectral fragmentation of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol is characterized by predictable and mechanistically sound pathways. Under ESI-MS/MS conditions, the dominant fragmentation is the neutral loss of the pyrrolidine moiety. Under EI conditions, characteristic alpha-cleavage leading to an iminium ion and benzylic cleavage are the expected primary routes. The detailed protocol provided herein offers a reliable method for obtaining high-quality mass spectra, enabling researchers to confirm the structure of this compound with a high degree of confidence.

References

  • A 'meta effect' in the fragmentation reactions of ionised alkyl phenols and alkyl anisoles. (2012). Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Mass spectra of methoxy- and dimethoxy-phenyl acetates. (1967). Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Jackson, G., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. Forensic Chemistry. Available at: [Link]

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. (2020). ResearchGate. Available at: [Link]

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. (2026). Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • EI Mass spectra of the TMS derivatives of (a) phenol (4) and (b)... (n.d.). ResearchGate. Available at: [Link]

  • Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. (2018). Journal of the Brazilian Chemical Society. Available at: [Link]

  • Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab... (n.d.). ResearchGate. Available at: [Link]

  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. (2022). Macedonian Pharmaceutical Bulletin. Available at: [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. (2020). ResearchGate. Available at: [Link]

  • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. (2012). ResearchGate. Available at: [Link]

  • The identification of dilignols from dehydrogenation mixtures of coniferyl alcohol and apocynol [4-(1-Hydroxyethyl)-2-methoxyphenol] by LC-ES-MS/MS. (2000). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • PHENOLIC COMPOUNDS AND DITERPENOIDS WITH AC. (n.d.). University of Lisbon. Available at: [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2015). RSC Publishing. Available at: [Link]

  • HPLC‐DAD‐ESI‐MS/MS Characterization of Bioactive Secondary Metabolites from Strelitzia nicolai Leaf Extracts and -. (2018). Pharmacognosy Research. Available at: [Link]

  • Fragmentation mechanisms in electron impact mass spectrometry. (n.d.). University of Copenhagen. Available at: [Link]

  • Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. (1987). Biomedical & Environmental Mass Spectrometry. Available at: [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. Available at: [Link]

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Method

Guide to Optimal Storage, Handling, and Stability Assessment of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Stability 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol is a substituted phenol derivative with potential app...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Stability

2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol is a substituted phenol derivative with potential applications in pharmaceutical research and development as a synthetic building block or bioactive molecule. The compound's structure, featuring a phenol ring, electron-donating methoxy groups, and a pyrrolidine moiety, confers specific chemical properties that also present inherent stability challenges. The phenolic hydroxyl group is susceptible to oxidation, while the pyrrolidine ring, a cyclic amine, can also undergo degradation.

Maintaining the chemical integrity of this compound is paramount for ensuring the accuracy, reproducibility, and validity of experimental results. Degradation can lead to the formation of impurities, a decrease in potency, and potentially confounding biological or chemical outcomes. This guide provides a comprehensive framework for the optimal storage and handling of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol and outlines a detailed protocol for assessing its long-term stability and shelf life.

Understanding the Chemical Vulnerabilities

The stability of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol is influenced by three primary environmental factors: temperature, oxygen, and light.

  • Oxidation: The phenol group is the most likely site of oxidation. Atmospheric oxygen can oxidize the hydroxyl group, potentially leading to the formation of colored quinone-type byproducts. This process can be accelerated by exposure to heat, light, and the presence of metal ions. The pyrrolidine nitrogen can also be susceptible to oxidation. Storing under an inert atmosphere is the most effective countermeasure. Studies on red-grape pomace have shown that storage under anaerobic conditions, such as saturation with nitrogen (N₂), is the best way to protect polyphenols from oxidation[1].

  • Thermal Degradation: Elevated temperatures increase the rate of chemical reactions, including oxidation and other degradation pathways. For many phenolic compounds, storage at high temperatures (e.g., 40-60°C) can cause significant degradation[2][3]. Therefore, controlling the thermal environment is critical.

  • Photodegradation: Phenolic compounds can absorb ultraviolet (UV) and visible light, which can provide the energy to initiate degradation reactions. Exposure to sunlight has been shown to cause the most notable decline in the content and activity of various phenolic compounds[2].

Recommended Storage and Handling Protocols

Based on the chemical nature of the compound and established best practices for analogous substances like phenols and pyrrolidines, the following conditions are recommended to maximize shelf life and preserve purity.[4][5][6]

Optimal Storage Conditions

To mitigate the risks of degradation, a multi-faceted approach to storage is required. The following table summarizes the recommended conditions for both short-term and long-term storage.

Parameter Short-Term Storage (< 4 weeks) Long-Term Storage (> 4 weeks) Causality and Rationale
Temperature 2-8°C (Refrigerated)≤ -20°C (Frozen)Lowering the temperature significantly reduces the rate of all chemical degradation reactions. Studies consistently show that refrigerated storage at 4°C preserves phenolic compounds more effectively than room temperature.[7] For long-term stability, freezing is the preferred method.[8]
Atmosphere Tightly sealed container.Backfill container with inert gas (Argon or Nitrogen) before sealing.Oxygen is a key driver of phenolic oxidation. While a tightly sealed container limits exposure, backfilling with an inert gas displaces oxygen, providing a superior protective environment, especially for long-term storage.[1]
Light Amber glass vial or protect from light (e.g., wrap in aluminum foil).Amber glass vial stored in the dark.Phenolic structures are often light-sensitive. Amber vials block UV and some visible light wavelengths, preventing photodegradation.[2]
Container Tightly sealed, chemically inert glass vial (e.g., borosilicate) with a PTFE-lined cap.Same as short-term.Prevents contamination, solvent evaporation (if in solution), and exposure to air and moisture. The container must be properly sealed to prevent leakage and maintain an inert atmosphere.[5]
Form Solid (preferred) or in a dry, aprotic solvent.Solid (crystalline or lyophilized powder).Storing the compound in its solid state minimizes mobility and reactivity. If a solution is necessary, use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF) to prevent hydrolysis or solvent-mediated reactions.
Safe Handling Procedures

Proper handling is crucial to prevent contamination and degradation during use.

  • Equilibration: Before opening, allow the container to warm to room temperature. This prevents condensation of atmospheric moisture onto the cold compound, which could introduce water and accelerate degradation.

  • Inert Atmosphere: When handling the solid compound, perform weighing and aliquoting in a glove box or glove bag under an inert atmosphere if possible. At a minimum, work quickly to minimize exposure to air.

  • Solution Preparation: Prepare solutions immediately before use. If a stock solution must be stored, flush the headspace of the vial with inert gas before sealing and store under the conditions recommended in Table 1.

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area, such as a chemical fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat, as substituted phenols and pyrrolidines can be irritants.[4][9][10]

Protocol: Shelf-Life Determination via Forced Degradation Study

A forced degradation (or stress testing) study is essential for establishing a preliminary shelf life and identifying potential degradation products. This protocol provides a framework for such a study.

Objective

To assess the stability of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol under various stress conditions and identify the optimal conditions for long-term storage.

Experimental Workflow

The following diagram outlines the workflow for the stability assessment study.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Conditions cluster_analysis Phase 3: Analysis cluster_results Phase 4: Interpretation A Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) B Aliquot into Amber HPLC Vials A->B C1 Control: -20°C, Dark B->C1 C2 Thermal Stress: 40°C, Dark B->C2 C3 Photolytic Stress: 25°C, UV/Vis Light B->C3 C4 Oxidative Stress: 25°C, H₂O₂ B->C4 D Sample at Time Points (T=0, 1, 2, 4, 8 weeks) C1->D C2->D C3->D C4->D E HPLC-UV/DAD Analysis D->E F Quantify Parent Peak Area & Identify Degradation Peaks E->F G Calculate % Purity Remaining F->G H Plot Degradation Curves G->H I Determine Shelf Life H->I

Caption: Workflow for the forced degradation stability study.

Materials and Methods
  • Sample Preparation:

    • Prepare a stock solution of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol.

    • Dispense aliquots of this solution into amber HPLC vials.

    • For the oxidative stress condition, add a small volume of 3% hydrogen peroxide to the vial.

  • Stress Conditions:

    • Store the vials under the conditions outlined in the workflow diagram (Control, Thermal, Photolytic, Oxidative).

    • Pull samples from each condition at specified time points (e.g., T=0, 1, 2, 4, 8, and 12 weeks).

  • Analytical Method:

    • Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column is typically suitable for phenolic compounds. The use of a photodiode array (PDA) detector is recommended to help identify degradation products by their UV spectra. Gas chromatography (GC) can also be a viable alternative for analyzing phenols.[11][12]

    Table 2: Example HPLC Method Parameters

    Parameter Value
    Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
    Mobile Phase A Water with 0.1% Formic Acid
    Mobile Phase B Acetonitrile with 0.1% Formic Acid
    Gradient 5% B to 95% B over 20 minutes
    Flow Rate 1.0 mL/min
    Column Temperature 30°C
    Injection Volume 10 µL

    | Detector | PDA/DAD at 280 nm |

  • Data Analysis:

    • At each time point, calculate the percentage of the parent compound remaining relative to the T=0 sample.

    • Plot the percentage of the parent compound remaining versus time for each condition.

    • The shelf life can be defined as the time at which the purity drops below a certain threshold (e.g., 95%).

Potential Degradation Pathways

Understanding potential degradation mechanisms is key to interpreting stability data. For this molecule, oxidation of the phenol ring is a primary concern.

Note: The DOT script above is a template. Actual chemical structure images would be needed for a visual representation.

Caption: Hypothesized oxidative degradation of the phenol moiety.

The phenolic hydroxyl group can undergo a one-electron oxidation to form a stabilized phenoxy radical. This radical can then react further, potentially dimerizing or oxidizing to a quinone-like structure, which is often colored. The degradation of phenolic compounds can follow complex pathways, sometimes involving microbial action or enzymatic processes if contaminated.[13][14]

Conclusion

The chemical stability of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol is critical for its effective use in research and development. Degradation is primarily driven by oxidation, heat, and light. To ensure maximum shelf life and purity, the compound should be stored as a solid at ≤ -20°C under an inert atmosphere (argon or nitrogen) and protected from light in a tightly sealed amber glass vial. By implementing these storage and handling protocols and performing stability assessments, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. [Link]

  • Comparison of various storage conditions to preserve polyphenols in red-grape pomace. Research Square. [Link]

  • Effect of Storage Conditions on the Biological Activity of Phenolic Compounds of Blueberry Extract Packed in Glass Bottles. ACS Publications. [Link]

  • Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp. MDPI. [Link]

  • Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. MDPI. [Link]

  • Analytical Methods for Phenolic Resins. ResearchGate. [Link]

  • PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. Loba Chemie. [Link]

  • How to Perform a Phenol Test for Accurate Chemical Analysis. Activotec. [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. MDPI. [Link]

  • Method 8041A: Phenols by Gas Chromatography. EPA. [Link]

  • 2,6-Dimethoxyphenol natural Safety Data Sheet. Advanced Biotech. [Link]

  • Chemical determination of phenolic compounds. PROMETHEUS – Protocols. [Link]

  • Phenol, 2,6-dimethoxy-4-(2-propenyl)- Safety Data Sheet. Synerzine. [Link]

  • Chemical Properties of Phenol, 2,6-dimethoxy-4-(2-propenyl)-. Cheméo. [Link]

  • 2,6-Dimethoxy-4-propenylphenol, (Z)-. PubChem. [Link]

  • 2,6-Dimethoxy-4-(2-methyloctan-2-yl)phenol Properties. EPA. [Link]

  • Electrochemical Characterization of the Laccase-Catalyzed Oxidation of 2,6-Dimethoxyphenol. PubMed. [Link]

  • Identification of Genes and Pathways Related to Phenol Degradation in Metagenomic Libraries from Petroleum Refinery Wastewater. PLOS ONE. [Link]

  • Nitrophenol Family Degradation Pathway. Eawag-BBD. [Link]

  • Biodegradation of high amounts of phenol, catechol, 2,4-dichlorophenol and 2,6-dimethoxyphenol by Aspergillus awamori cells. ResearchGate. [Link]

  • Synthesis of intracellular polyhydroxyalkanoates (PHA) from mixed phenolic substrates. University of Brighton. [Link]

  • Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. MDPI. [Link]

Sources

Application

Application Notes and Protocols: Radiolabeling of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol Tracers

For: Researchers, scientists, and drug development professionals in neuroscience and oncology. Introduction: The Significance of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol Tracers The 2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in neuroscience and oncology.

Introduction: The Significance of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol Tracers

The 2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol scaffold represents a promising class of molecules for targeting various biological entities within the central nervous system (CNS) and in peripheral tissues. The inherent antioxidant properties of some dimethoxyphenol derivatives, coupled with the versatile pharmacophore of the pyrrolidinyl group, make these compounds prime candidates for the development of novel imaging agents for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[1][2] Potential applications span from neuroreceptor imaging in neurodegenerative diseases to tracking enzymatic activity in tumors.

The successful translation of these tracers from bench to bedside hinges on robust and efficient radiolabeling methodologies. This guide provides a comprehensive overview of scientifically-grounded strategies and detailed protocols for the radiolabeling of 2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol derivatives with common radionuclides for PET ([¹¹C] and [¹⁸F]) and SPECT ([¹²³I]).

Foundational Principles: Radionuclide Selection and Strategy

The choice of radionuclide is dictated by the intended application, the required imaging time, and the available infrastructure (i.e., on-site cyclotron).

RadionuclideHalf-lifeImaging ModalityKey Considerations
Carbon-11 ([¹¹C]) 20.4 minutesPETRequires a nearby cyclotron for production.[3] Ideal for studying rapid biological processes and allows for multiple scans in the same subject on the same day.[4][5]
Fluorine-18 ([¹⁸F]) 109.8 minutesPETLonger half-life allows for more complex radiosynthesis and transport to facilities without a cyclotron.[6] It is the most widely used radioisotope for PET imaging.[7]
Iodine-123 ([¹²³I]) 13.2 hoursSPECTLonger half-life is suitable for studying slower biological processes.[8] SPECT imaging is more widely available than PET.

The molecular structure of 2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol offers several potential sites for radiolabeling. The phenolic hydroxyl group and the aromatic ring are prime targets for radiolabeling reactions.

Radiolabeling Strategies and Protocols

Strategy 1: Carbon-11 Labeling via O-Methylation

The presence of a phenolic hydroxyl group on the 2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol scaffold makes it an excellent candidate for [¹¹C]methylation. This late-stage labeling approach is highly efficient and typically provides high molar activity. [¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) are the most common methylating agents used for this purpose.[3][9]

Precursor Synthesis

The synthesis of the desmethyl precursor, 2-methoxy-4-(pyrrolidin-2-yl)benzene-1,6-diol, is a necessary first step. This can be achieved through selective demethylation of the starting material.

[¹¹C]Methylation Protocol

This protocol outlines the automated synthesis of [¹¹C]-2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol using a commercial radiosynthesis module.

Materials:

  • Desmethyl precursor

  • [¹¹C]Methyl iodide or [¹¹C]methyl triflate

  • Sodium hydroxide (NaOH) or tetrabutylammonium hydroxide (TBAOH)

  • Dimethylformamide (DMF)

  • HPLC purification system

  • Sterile filters

Automated Radiosynthesis Workflow:

G cluster_0 Cyclotron & Pre-processing cluster_1 Automated Synthesis Module cyclotron [¹¹C]CO₂ Production (Cyclotron) gas_processing Gas Phase Conversion to [¹¹C]CH₃I or [¹¹C]CH₃OTf cyclotron->gas_processing trapping Trapping of [¹¹C]CH₃I/OTf in Precursor Solution gas_processing->trapping Transfer to Module reaction ¹¹C-Methylation Reaction (Base, Solvent, Heat) trapping->reaction hplc_purification Semi-preparative HPLC Purification reaction->hplc_purification formulation Solvent Evaporation & Formulation in Saline hplc_purification->formulation QC Quality Control formulation->QC Final Product

Caption: Automated workflow for [¹¹C]methylation.

Detailed Steps:

  • Production of [¹¹C]Methylating Agent: [¹¹C]CO₂ is produced in a cyclotron and converted to [¹¹C]CH₃I or [¹¹C]CH₃OTf using an automated gas-phase synthesis module.

  • Precursor Preparation: Dissolve the desmethyl precursor in a suitable solvent like DMF.

  • Radiolabeling Reaction: The [¹¹C]methylating agent is trapped in the precursor solution containing a base (e.g., NaOH). The reaction is heated to facilitate the O-methylation.

  • Purification: The crude reaction mixture is purified using semi-preparative HPLC to isolate the radiolabeled product.

  • Formulation: The collected HPLC fraction is reformulated into a physiologically compatible solution (e.g., sterile saline with ethanol).

  • Quality Control: The final product undergoes rigorous quality control testing, including radiochemical purity, molar activity, and sterility testing.[10]

ParameterTypical Value
Radiochemical Yield (decay-corrected) 30-50%
Molar Activity > 37 GBq/µmol
Radiochemical Purity > 95%
Total Synthesis Time 25-35 minutes
Strategy 2: Fluorine-18 Labeling via Nucleophilic Aromatic Substitution

Labeling electron-rich aromatic rings, such as the phenol in our target molecule, with [¹⁸F]fluoride can be challenging.[11][12] A common strategy involves the use of a precursor with a suitable leaving group (e.g., nitro, trimethylammonium) ortho or para to an electron-withdrawing group to activate the ring for nucleophilic aromatic substitution (SₙAr).

Precursor Synthesis

The synthesis of a suitable precursor, such as a nitro-substituted derivative of 2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol, is required. The nitro group serves as both an activating group and a leaving group.

[¹⁸F]Fluorination Protocol

This protocol describes the synthesis of [¹⁸F]-fluoro-2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol using an automated synthesis module.[13][14]

Materials:

  • Nitro-substituted precursor

  • [¹⁸F]Fluoride

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN) or Dimethyl sulfoxide (DMSO)

  • HPLC purification system

  • Sterile filters

Automated Radiosynthesis Workflow:

G cluster_0 Radionuclide Processing cluster_1 Automated Synthesis Module f18_prod [¹⁸F]Fluoride Production (Cyclotron) f18_trapping Trapping [¹⁸F]Fluoride on Anion Exchange Cartridge f18_prod->f18_trapping f18_elution Elution with K₂CO₃/K₂₂₂ f18_trapping->f18_elution azeotropic_drying Azeotropic Drying f18_elution->azeotropic_drying reaction Nucleophilic Substitution (Precursor, Solvent, Heat) azeotropic_drying->reaction Transfer to Reactor hplc_purification Semi-preparative HPLC Purification reaction->hplc_purification formulation Solvent Evaporation & Formulation in Saline hplc_purification->formulation QC Quality Control formulation->QC Final Product

Caption: Automated workflow for [¹⁸F]fluorination.

Detailed Steps:

  • [¹⁸F]Fluoride Processing: Cyclotron-produced [¹⁸F]fluoride is trapped on an anion exchange cartridge and then eluted with a solution of K₂₂₂ and K₂CO₃. The eluate is dried azeotropically.

  • Radiolabeling Reaction: The dried [¹⁸F]fluoride is reacted with the nitro-precursor in a high-boiling point solvent like DMSO or ACN at elevated temperatures.

  • Purification: The crude reaction mixture is purified using semi-preparative HPLC.

  • Formulation: The collected fraction is reformulated into an injectable solution.

  • Quality Control: The final product is tested for radiochemical purity, molar activity, residual solvents, and sterility.

ParameterTypical Value
Radiochemical Yield (decay-corrected) 15-30%
Molar Activity > 74 GBq/µmol
Radiochemical Purity > 95%
Total Synthesis Time 50-70 minutes
Strategy 3: Iodine-123 Labeling via Electrophilic Substitution

Radioiodination of phenolic compounds is a well-established method, often utilizing oxidizing agents to generate an electrophilic iodine species that reacts with the activated aromatic ring.[15][16] The dimethoxy-substituted phenol ring is highly activated, making it susceptible to electrophilic iodination.

Precursor Synthesis

The unlabeled 2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol can be used directly as the precursor for this reaction.

[¹²³I]Iodination Protocol

This protocol details a manual labeling procedure for [¹²³I]-iodo-2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol.

Materials:

  • 2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol

  • [¹²³I]Sodium iodide

  • Chloramine-T or Iodogen®

  • Phosphate buffer (pH 7.4)

  • Sodium metabisulfite

  • HPLC purification system

Manual Radiosynthesis Workflow:

cluster_0 Reaction cluster_1 Purification & QC start Precursor + [¹²³I]NaI in Buffer add_oxidant Add Chloramine-T or use Iodogen® tube start->add_oxidant reaction Electrophilic Iodination (Room Temperature) add_oxidant->reaction quench Quench with Sodium Metabisulfite reaction->quench purification HPLC Purification quench->purification formulation Formulation in Saline purification->formulation qc Quality Control formulation->qc

Caption: Manual workflow for [¹²³I]iodination.

Detailed Steps:

  • Reaction Setup: To a solution of the precursor in a suitable buffer, add [¹²³I]sodium iodide.

  • Oxidation: Initiate the reaction by adding a fresh solution of Chloramine-T or by conducting the reaction in a vial pre-coated with Iodogen®.

  • Reaction: Allow the reaction to proceed at room temperature for a short period (typically 5-15 minutes).

  • Quenching: Stop the reaction by adding a solution of sodium metabisulfite.

  • Purification and Formulation: Purify the radiolabeled product by HPLC and formulate for injection.

  • Quality Control: Perform quality control tests to ensure purity and identity.

ParameterTypical Value
Radiochemical Yield (decay-corrected) 60-80%
Radiochemical Purity > 98%
Total Synthesis Time 30-45 minutes

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating through a rigorous quality control (QC) process. The use of automated synthesis modules for PET tracers enhances reproducibility and ensures compliance with Good Manufacturing Practices (GMP).[13][14][17][18]

Key QC Tests:

  • Identity and Purity: Co-elution with a non-radioactive standard on analytical HPLC confirms the identity of the radiolabeled product. The radiochemical purity is determined by integrating the radioactive peaks in the chromatogram.

  • Molar Activity: This is a measure of the radioactivity per mole of the compound and is crucial for receptor imaging studies to avoid pharmacological effects. It is calculated from the total radioactivity and the mass of the product determined by HPLC with a UV detector calibrated with the standard.

  • Residual Solvents: Gas chromatography is used to quantify any remaining solvents from the synthesis to ensure they are below acceptable limits.

  • Sterility and Endotoxins: The final product must be sterile and have low levels of bacterial endotoxins to be safe for human administration.[10]

Conclusion

The successful radiolabeling of 2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol tracers is achievable through several well-established methodologies. The choice of radionuclide and labeling strategy should be guided by the specific research question, the available infrastructure, and the desired pharmacokinetic properties of the final imaging agent. The detailed protocols provided in this guide offer a solid foundation for researchers to develop and optimize the production of these promising new radiotracers for PET and SPECT imaging.

References

  • Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne - PMC. (2016, October 10).
  • Automation of a Positron-emission Tomography (PET) Radiotracer Synthesis Protocol for Clinical Production. (2018, October 26). JoVE.
  • Nucleophilic fluorination on electron-rich aromatic rings from non-aromatic precursors: F-18 labeling study and interference from target water. (2014, May 15). Journal of Nuclear Medicine.
  • Cu-Mediated C–H 18F-Fluorination of Electron-Rich (Hetero)arenes. (2017, June 30).
  • Core-Labeling (Radio) Synthesis of Phenols - PMC. (n.d.).
  • Automated Radiosynthesis Modules May Improve Cardiac Nuclear Imaging. (2017, March 1). DAIC.
  • Expert GMP Consulting for PET Tracer Manufacturing. (n.d.). DJPC.
  • Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. (2023, October 11).
  • Cu-Mediated C–H 18F-Fluorination of Electron-Rich (Hetero)arenes - PMC. (n.d.).
  • Synthesis of iodine 123-labeled polymeric microspheres for the use of SPECT images in the emboliz
  • Core-Labeling (Radio) Synthesis of Phenols. (n.d.).
  • Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. (n.d.). MDPI.
  • Enzymatic modification of 2, 6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity. (n.d.). Academia.edu.
  • Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity. (n.d.).
  • Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. (2023, January 17). MDPI.
  • Fluorine-18 labelled building blocks for PET tracer synthesis. (2017, June 13). Chemical Society Reviews (RSC Publishing).
  • The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine. (2024, August 10). AuntMinnie.
  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC. (n.d.).
  • Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. (2023, January 17). Semantic Scholar.
  • Iodine-123. (n.d.). Wikipedia.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol

The following technical guide serves as a specialized support resource for researchers working with 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol . This compound presents unique solubility challenges due to its amphoteric natu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol . This compound presents unique solubility challenges due to its amphoteric nature (containing both an acidic phenolic moiety and a basic pyrrolidine nitrogen) and the lipophilicity of the dimethoxy-phenyl core.

Content Type: Technical Troubleshooting & FAQ Audience: Drug Discovery Scientists, Assay Development Leads Version: 2.1 (Current)[1][2]

Executive Summary: The Physicochemical Challenge

Before troubleshooting, it is critical to understand why this molecule resists solubilization. 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol is an ampholyte :

  • Basic Center: The pyrrolidine nitrogen (secondary amine, pKa ≈ 10–11).

  • Acidic Center: The phenolic hydroxyl (pKa ≈ 9–10, modulated by methoxy groups).

  • Lipophilic Core: The 2,6-dimethoxybenzene ring increases LogP, driving aggregation in aqueous media.[1]

The "Crash-Out" Phenomenon: At physiological pH (7.4), the molecule exists largely in a cationic state (protonated amine). However, the high lattice energy of the crystalline free base or the formation of "oily" aggregates upon dilution from DMSO often leads to precipitation. The guide below addresses these specific failure modes.

Part 1: Troubleshooting & FAQs

Q1: I dissolved the solid in DMSO to make a 10 mM stock. When I dilute it into PBS (pH 7.4), it precipitates immediately. Why?

Diagnosis: This is a classic "Solvent Shock" precipitation.[1] DMSO is a polar aprotic solvent that solubilizes the compound effectively.[3] When you spike this into an aqueous buffer (PBS), the solvent power drops exponentially. Although the molecule should be protonated (cationic) and soluble at pH 7.4, the kinetics of precipitation often outpace the kinetics of dissolution/protonation, especially if you are using the free base form.

The Fix: The "Step-Down" Dilution Protocol Do not add 100% DMSO stock directly to the final volume of media.

  • Intermediate Dilution: Dilute your 10 mM DMSO stock 1:10 into a transitional solvent (e.g., pure Ethanol or 50% PEG-400) to create a 1 mM working solution.[1]

  • Slow Addition: Add this working solution dropwise to your vortexing PBS/Media.

  • Surfactant Assist: If precipitation persists, pre-add 0.05% Tween-20 to the PBS before adding the compound.

Q2: Can I use acid to improve solubility?

Answer: Yes, but with caution regarding your assay's pH tolerance. Since the pyrrolidine nitrogen is basic, lowering the pH ensures the molecule is fully protonated (cationic species), which is its most soluble form.

  • For Chemical Assays (Non-Cellular): You can prepare the aqueous buffer at pH 4.0–5.0 using an Acetate or Citrate buffer. The compound will be highly soluble.

  • For Cell-Based Assays: You cannot lower the bulk pH.[1][2] Instead, convert the stock to an in-situ salt .[1][2]

    • Protocol: Add 1 equivalent of HCl (from a 1M aqueous stock) to your DMSO stock. This converts the "Free Base" to the "Hydrochloride Salt" within the DMSO. When diluted into media, the pre-formed salt dissolves far more readily than the neutral base.

Q3: My assay is sensitive to DMSO. What is the best DMSO-free alternative?

Answer: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2][4][5] This is the gold standard for amphophilic molecules. The hydrophobic dimethoxy-phenyl ring lodges inside the cyclodextrin cavity, while the hydrophilic exterior interacts with the buffer.

Protocol: HP-β-CD Complexation

  • Prepare a 20% (w/v) HP-β-CD stock solution in water or PBS.[1][2]

  • Add your solid compound directly to this vehicle (not DMSO).

  • Sonicate at 37°C for 30–60 minutes.

  • Filter sterilize (0.22 µm). Result: This can typically achieve concentrations of 1–5 mM in purely aqueous media without any organic cosolvent.

Part 2: Experimental Protocols

Protocol A: The "Gold Standard" Stock Preparation (DMSO)

Use this for general screening where <0.5% DMSO is tolerable.

StepActionTechnical Rationale
1 Weigh solid into a glass vial (avoid plastic initially to prevent sticking).Glass minimizes surface adsorption of lipophilic compounds.
2 Add anhydrous DMSO to achieve 10 mM .Anhydrous is critical; water in DMSO promotes degradation over time.
3 Sonicate for 10 mins at 30-40°C.Breaks down crystal lattice energy; heat aids dissolution.
4 Visual Check: Hold against light.[1][2]Solution must be perfectly clear. Any haze = micro-precipitates.
5 Aliquot and store at -20°C.Freeze-thaw cycles promote precipitation; single-use aliquots prevent this.[1][2]
Protocol B: Rescue of Precipitated Samples

If your assay plate already shows precipitation (cloudiness):

  • Agitation: Place plate on an orbital shaker (300 rpm) at 37°C for 30 mins.

  • pH Spike (If assay permits): Add a tiny volume of dilute HCl to drop pH slightly (e.g., to pH 6.5).

  • Data Flagging: If clearing does not occur, mark these wells as "Aggregated." Do not use data from precipitated wells as it leads to false negatives (low availability) or false positives (non-specific binding).

Part 3: Decision Logic & Mechanisms

Visual Workflow: Solubility Optimization Strategy

Use this decision tree to select the correct solubilization method based on your assay constraints.

SolubilityWorkflow Start Start: Solid Compound 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol AssayType Identify Assay Type Start->AssayType CellBased Cell-Based / In Vivo (Physiological pH 7.4) AssayType->CellBased Enzymatic Enzymatic / Chemical (Flexible pH) AssayType->Enzymatic DMSO_Check Is DMSO < 0.5% Tolerated? CellBased->DMSO_Check AcidicBuffer Use Acidic Buffer (pH 4-5) + 1-5% DMSO Enzymatic->AcidicBuffer Yes StandardDMSO Standard Protocol: 10mM DMSO Stock Dilute into Media DMSO_Check->StandardDMSO Yes Complexation Advanced Protocol: Use 20% HP-beta-Cyclodextrin (No DMSO) DMSO_Check->Complexation No Precip Visual Haze / Crash Out StandardDMSO->Precip Precipitation? Precip->Complexation Yes SaltForm In-Situ Salt Formation: Add 1 eq. HCl to DMSO Stock Precip->SaltForm Alternative

Caption: Figure 1. Decision matrix for selecting the optimal solubilization strategy based on assay tolerance and experimental observations.

Mechanism: pH-Dependent Ionization

Understanding the ionization state is key to predicting solubility.[1][2]

Ionization Cat Cationic Form (Soluble) pH < 9.0 Zwit Neutral/Zwitterionic (Low Solubility) pH ~ 9.5-10.5 Cat->Zwit Deprotonation (Amine/Phenol) Ani Anionic Form (Soluble) pH > 11.0 Zwit->Ani Deprotonation (Phenol) Physio Physiological pH (7.4) Predominantly Cationic BUT Lipophilic Core dominates Physio->Cat

Caption: Figure 2.[1][3][6] Ionization states of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol. At pH 7.4, the molecule is cationic, but the lipophilic core can still cause aggregation if not properly stabilized.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Chapter 4: Solubility. Elsevier. Link

  • Assay Guidance Manual (NCBI). (2012). Solubility and Stability of Compounds in Assay Media. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Sigma-Aldrich Technical Bulletin. (2023). 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) Solubility Enhancement Guidelines. Link

Sources

Optimization

Technical Support Center: Purification of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol

Introduction: 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol is a complex organic molecule featuring a phenolic hydroxyl group, a basic pyrrolidine ring, and two methoxy groups. Its unique structural characteristics make it a v...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol is a complex organic molecule featuring a phenolic hydroxyl group, a basic pyrrolidine ring, and two methoxy groups. Its unique structural characteristics make it a valuable intermediate in pharmaceutical research and drug development. However, these same features present specific challenges for purification. Achieving high purity is paramount, as even trace impurities can interfere with downstream applications, compromise biological assay results, and introduce artifacts in structural analysis.

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the purification of this compound. It is structured in a question-and-answer format to directly address practical laboratory challenges, offering not just protocols, but the underlying chemical principles to empower effective decision-making.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common starting points for purification strategy development.

Q1: What are the most probable impurities in my crude 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol sample?

A1: The impurity profile of your sample is intrinsically linked to its synthetic route. However, common classes of impurities can be anticipated. Organic impurities generally arise from the manufacturing process or subsequent storage[1].

  • Starting Materials & Intermediates: Unreacted starting materials or partially reacted intermediates are among the most common impurities found in active pharmaceutical ingredients (APIs) unless carefully controlled[1]. For this target, this could include a protected pyrrolidine precursor or an electrophilic phenol derivative.

  • Reagents and Byproducts: Reagents used in the synthesis (e.g., coupling agents, bases, catalysts) and the byproducts they form can contaminate the final product. For instance, if a Boc-protected pyrrolidine was used, residual deprotection reagents (like trifluoroacetic acid) or byproducts could be present.

  • Isomers: Positional isomers or stereoisomers, if applicable to the synthetic route, can be challenging to separate.

  • Degradation Products: Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored quinone-type impurities, especially if exposed to air and light over time[2].

  • Residual Solvents: Solvents used during the reaction or work-up can remain trapped in the solid or oily product. These are a distinct class of impurities that must be controlled based on safety guidelines[3].

Q2: How can I effectively assess the purity of my sample before and after purification?

A2: A multi-faceted approach is recommended for robust purity analysis.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for rapid, qualitative assessment. It helps you visualize the number of components in your mixture and provides a baseline for developing a flash chromatography method[4]. Aim for an Rf value between 0.13 and 0.40 for your target compound to ensure good separation in a column[4]. Due to the phenol and amine groups, your compound will be UV-active and may stain with various agents.

TLC Stain Visualization Principle Appearance with Target Compound
UV Light (254 nm) Aromatic rings absorb UV light.Dark spot on a fluorescent green background.
Potassium Permanganate (KMnO₄) Oxidizes functional groups like phenols and amines.Yellow/brown spot on a purple background.
Ninhydrin Reacts with the secondary amine of the pyrrolidine ring.Typically yields a yellow or orange spot (Emmert's reaction).
Ceric Ammonium Molybdate (CAM) General stain for most organic compounds.Dark blue or green spot upon heating.
  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive quantitative technique used to determine the precise purity of phenolic compounds[5]. A reversed-phase C18 column is typically employed with a mobile phase of acetonitrile or methanol and water, often with an acid modifier like formic acid or TFA to ensure sharp peaks[6].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for identifying the target compound and detecting organic impurities. Integration of impurity peaks relative to the product peaks can provide a semi-quantitative purity assessment.

  • Mass Spectrometry (MS): Techniques like LC-MS are powerful for identifying the molecular weights of the main component and any impurities, providing crucial clues to their identities.

Q3: With multiple functional groups, which purification technique should I try first?

A3: The presence of both an acidic phenol (pKa ≈ 10) and a basic amine makes your compound amphoteric. This is a powerful handle for purification that should be exploited first.

G start Crude Sample acid_base Perform Acid-Base Extraction start->acid_base Recommended First Step is_solid Is the sample a solid or an oil? recrystallize Attempt Recrystallization is_solid->recrystallize Solid chromatography Use Flash Chromatography is_solid->chromatography Oil / Recrystallization Fails acid_base->is_solid purity_check Assess Purity (TLC/HPLC/NMR) recrystallize->purity_check chromatography->purity_check purity_check->chromatography Purity < 95% end Pure Product purity_check->end Purity ≥ 95%

An acid-base extraction is the recommended initial step. It is a simple and effective technique for separating acidic, basic, and neutral compounds[7]. This will efficiently remove any neutral organic impurities (e.g., non-polar byproducts) and strongly acidic impurities (e.g., carboxylic acids).[8]

Q4: My compound is an oil, but I expected a solid. What should I do?

A4: The physical state of a compound can be highly dependent on its purity and whether it is in its freebase or salt form.

  • Impurities: The presence of solvents or other liquid impurities can prevent your compound from solidifying, a phenomenon known as freezing-point depression.

  • Salt Form: Your compound has a basic nitrogen. If it is protonated as a salt (e.g., a hydrochloride or trifluoroacetate salt), its physical properties will be vastly different from the freebase. Salts are typically crystalline solids with higher melting points. Conversely, if you expect a salt but have the freebase, it may be an oil.

  • Purification: First, attempt to purify the oil using flash chromatography. This will remove the impurities that may be inhibiting crystallization.

  • Salt Formation: If the purified oil still doesn't solidify, consider forming a salt. Dissolve the oil in a suitable solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether or isopropanol. The resulting hydrochloride salt will often precipitate as a solid, which can then be collected by filtration.

Section 2: Troubleshooting Purification Protocols

This section provides solutions to specific, common problems encountered during experimental work.

Problem 1: Acid-Base Extraction Issues

Q: I performed an acid-base extraction to isolate my phenol, but my final yield is very low. Why?

A: Low yield in an acid-base extraction of a phenol typically points to one of several issues:

  • Incorrect pH for Extraction: Phenols are weak acids (pKa ≈ 10) and require a sufficiently strong base to be deprotonated and extracted into the aqueous layer[9]. Using a weak base like sodium bicarbonate (NaHCO₃) is ineffective for extracting phenols and is primarily used to remove stronger acids like carboxylic acids[8].

    • Solution: Ensure you are using a strong base, such as 1-2 M sodium hydroxide (NaOH), to extract your phenol into the aqueous phase.

  • Incorrect pH for Re-precipitation: After extracting the phenolate salt into the aqueous layer, you must re-acidify to precipitate the neutral phenol. If the pH is not made sufficiently acidic, your compound will remain dissolved in the aqueous layer as the phenolate.

    • Solution: Acidify the aqueous layer with concentrated HCl until the pH is strongly acidic (pH 1-2), checking with pH paper. The solution should become cloudy as the neutral phenol precipitates.

  • Insufficient Extraction: The partition coefficient may require multiple extractions to move the majority of the compound from one layer to another.

    • Solution: Perform the extraction with the basic solution three times (3x) using fresh portions of the aqueous base each time. Similarly, when back-extracting the final product from the organic solvent after re-acidification, use three portions of fresh solvent.

  • Compound Solubility: 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol may have some water solubility, especially if residual acid from the re-precipitation step forms the hydrochloride salt of the pyrrolidine nitrogen.

    • Solution: After re-acidifying the basic aqueous layer, extract the precipitated phenol with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times to recover all of the product.

// Edges Crude -> org_step2 [label="1. Extract w/ NaHCO₃"]; Crude -> bicarb_waste; org_step2 -> phenolate [label="2. Extract w/ NaOH"]; org_step2 -> neutral_final; phenolate -> precipitate [label="3. Acidify w/ HCl"]; precipitate -> final_product [label="4. Extract w/ Organic Solvent"]; } endot Caption: Workflow for a complete acid-base extraction.

Q: I'm seeing a thick emulsion at the interface between the organic and aqueous layers during extraction. How do I resolve this?

A: Emulsions are common and are caused by the stabilization of microscopic droplets of one solvent within the other.

  • Cause: Vigorous shaking is a primary cause. The amphoteric nature of your compound can also act as a surfactant, stabilizing the emulsion.

  • Solutions:

    • Patience: Let the separatory funnel stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.

    • Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.

    • Add Brine: Add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, helping to break the emulsion[10].

    • Filtration: For stubborn emulsions, filter the entire mixture through a pad of Celite or glass wool. This can help to coalesce the droplets.

Problem 2: Recrystallization Challenges

Q: I can't find a single solvent that works for recrystallization. My compound is either too soluble or not soluble enough.

A: This is a classic scenario where a two-solvent (or mixed-solvent) system is ideal[2]. The principle is to use one solvent ("soluble solvent") in which your compound is highly soluble and a second, miscible solvent ("insoluble solvent") in which it is poorly soluble.

Common "Soluble" Solvents (Polar) Common "Insoluble" Solvents (Non-polar) Notes
Methanol / EthanolWaterA very common pair for polar compounds.
AcetoneHexane / HeptaneGood for moderately polar compounds.
Ethyl AcetateHexane / HeptaneStandard pair for many organic solids.
Dichloromethane (DCM)Hexane / PentaneDCM's volatility can be a challenge.
  • Detailed Protocol: See Section 3 for a step-by-step guide to two-solvent recrystallization.

Q: My compound "oils out" during cooling instead of forming crystals. How can I prevent this?

A: Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point (or the melting point of the impure compound). The compound comes out of solution as a liquid instead of a solid crystal lattice.

  • Solutions:

    • Use More Solvent: The most common cause is using too little solvent, making the solution too concentrated. Add more of the "soluble" solvent to the hot mixture to ensure it remains fully dissolved, then allow it to cool slowly.

    • Cool Slowly: Do not place the hot flask directly into an ice bath. Slow cooling encourages the orderly formation of a crystal lattice. Let it cool to room temperature first, then move it to the fridge, and finally to a freezer if needed.

    • Lower the Temperature of Saturation: Add a bit more of the "soluble" solvent so that crystallization begins at a lower temperature.

A special note for phenols: Avoid using decolorizing carbon (charcoal) during the recrystallization of phenolic compounds. Charcoal can contain ferric ions that may form colored complexes with the phenolic hydroxyl group, thereby introducing a new impurity[2].

Problem 3: Flash Chromatography Complications

Q: My compound is streaking badly on the TLC plate and the column. What does this mean and how do I fix it?

A: Streaking (tailing) on silica gel is a strong indicator of an overly strong interaction between your compound and the stationary phase. Silica gel is acidic, and the basic pyrrolidine nitrogen in your molecule can bind very strongly, leading to poor chromatography.

  • Solutions:

    • Add a Basic Modifier: Add a small amount of a basic modifier to your mobile phase to compete for the acidic sites on the silica. Triethylamine (Et₃N) is a common choice. Start with 0.5-1% Et₃N in your eluent (e.g., 50% EtOAc/Hexane + 1% Et₃N).

    • Use a More Polar Solvent System: A highly polar eluent, such as 5-10% Methanol in Dichloromethane (DCM), can help to move strongly-bound compounds off the silica gel[11].

    • Switch to a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like alumina (basic or neutral grade) or switching to reversed-phase (C18) chromatography.

Q: My compound has an Rf of 0 in most common solvent systems (like Ethyl Acetate/Hexane). How do I get it to move?

A: An Rf of 0 means your compound is highly polar and is strongly adsorbed to the silica gel. You need a much more polar mobile phase to elute it.

  • Solutions:

    • Increase Eluent Polarity Drastically: Move to a more polar solvent system. A good starting point for very polar compounds is 5% Methanol in DCM. You can increase the methanol percentage up to 20%[4][11].

    • Consider HILIC: For extremely polar compounds that are not retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective strategy. This technique uses a polar stationary phase (like an amine-bonded silica) with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent[12].

Q: The separation between my product and a key impurity is very poor (ΔRf < 0.1). How can I improve the resolution?

A: Improving resolution requires optimizing the "selectivity" of your chromatographic system.

  • Solutions:

    • Change Solvent System: Do not just change the ratio of your solvents; change the solvents themselves. The interactions between your compounds and the stationary phase are mediated by the mobile phase. Switching from an Ethyl Acetate/Hexane system to a Dichloromethane/Methanol or an Ether/Hexane system can dramatically alter the relative separation of compounds[11].

    • Use a Finer Silica Gel: Smaller particle size silica gel provides a greater surface area and leads to better resolution, though it requires higher pressure to run.

    • Optimize the Gradient: If using an automated flash system, run a shallower gradient. A slow, gradual increase in eluent polarity can tease apart closely eluting compounds[13].

Section 3: Detailed Experimental Protocols

Safety First: Always handle chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves[14][15].

Protocol 1: Two-Solvent Recrystallization

This protocol is used when a single suitable solvent cannot be found[2].

  • Solvent Selection: Choose a "soluble solvent" (Solvent A) and a miscible "insoluble solvent" (Solvent B) as determined from small-scale tests.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot Solvent A dropwise until the solid just dissolves completely.

  • Add Insoluble Solvent: While the solution is still hot, add Solvent B dropwise until you see the first persistent cloudiness (turbidity).

  • Re-dissolve: Add a drop or two of hot Solvent A to just re-dissolve the turbidity, resulting in a clear, saturated solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Ice Bath: Once crystals have formed at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold Solvent B, and allow them to air dry.

Protocol 2: Flash Column Chromatography (Normal Phase with Basic Modifier)

This protocol is designed for separating moderately polar, basic compounds[13][16].

  • TLC Analysis: Develop a solvent system that gives your target compound an Rf of ~0.2-0.3. A good starting point is 50% Ethyl Acetate in Hexane. If streaking occurs, add 1% triethylamine (Et₃N) to the solvent mixture.

  • Column Packing: Pack a glass column with silica gel using your chosen eluent (without the Et₃N initially) as a slurry.

  • Sample Loading (Dry Loading): Dissolve your crude compound in a minimal amount of a volatile solvent (e.g., DCM or Methanol). Add a small amount of silica gel (about 2-3 times the mass of your compound). Evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the mobile phase. Start with a less polar mixture (e.g., 20% EtOAc/Hexane + 1% Et₃N) and gradually increase the polarity (e.g., to 50%, then 70% EtOAc/Hexane + 1% Et₃N).

  • Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

References

  • Biotage. (2023, January 30).
  • University of California, Davis. (n.d.). Acid-Base Extraction. Chem 220A Handouts.
  • University of Diyala. (n.d.). Recrystallization.
  • Wikipedia. (2024). Acid–base extraction.
  • Sorbent Technologies, Inc. (2025, August 11).
  • Kumar, V., et al. (2015, February 3).
  • University of Rochester. (n.d.).
  • Modus Technologies. (2023, July 3).
  • Phenomenex. (2025, June 6).
  • Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • LCGC International. (n.d.). Determination of Phenolic Compounds Using HPLC and Electrochemical Detection with Disposable Carbon Electrodes.
  • Ignasiak, T. M., & Dalla-Longa, F. (1972). Purification of aromatic polycarboxylic acids by recrystallization. U.S. Patent No. 3,654,351.
  • Khoddami, A., Wilkes, M. A., & Roberts, T. H. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375.
  • CSB SJU Chemistry. (2020, July 23). Acid base extraction. YouTube.
  • The Good Scents Company. (n.d.). 2,6-dimethoxy-4-vinyl phenol, 28343-22-8.
  • Harnly, J. M., Lin, L., & Bhagwat, S. (2007). Profiling methods for the determination of phenolic compounds in foods and dietary supplements. Analytical and Bioanalytical Chemistry, 389(1), 47-62.
  • Paraskeva, C. A., et al. (2007). Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. Journal of Environmental Science and Health, Part A, 42(5), 577-585.
  • Hossain, M. B., et al. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. Molecules, 29(14), 3296.
  • Rocío-Bautista, P., & Cejudo-Bastante, C. (2022). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Foods, 11(22), 3671.
  • PrepChem.com. (n.d.). Synthesis of 2,6-dimethoxy phenol.
  • U.S. Environmental Protection Agency. (2025, October 15). 2,6-Dimethoxy-4-(2-methyloctan-2-yl)phenol Properties. CompTox Chemicals Dashboard.
  • Paraskeva, C. A., et al. (n.d.). Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques.
  • Thermo Fisher Scientific. (n.d.).
  • fieldguide2chemistry. (2021, March 22).
  • National Center for Biotechnology Information. (n.d.). 2,6-Dimethoxy-4-propenylphenol, (Z)-.
  • Synerzine. (2018, June 22). Safety Data Sheet: Phenol, 2,6-dimethoxy-4-(2-propenyl)-.
  • Zhang, J., et al. (2017). Method for synthesizing 2,6-dimethoxyphenol. Chinese Patent No. CN106631714A.
  • BenchChem. (2025).
  • Sigma-Aldrich. (n.d.). 2,6-dimethoxy-phenol.
  • National Institute of Standards and Technology. (n.d.). Phenol, 2,6-dimethoxy-4-(2-propenyl)-. NIST Chemistry WebBook.
  • FooDB. (2010, April 8). Showing Compound 2,6-Dimethoxy-4-(1-propenyl)phenol (FDB016289).
  • Khazaei-Poul, Z., Mahmoodi, N. O., & Taherpour, H. (2018). Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h. Journal of the Iranian Chemical Society, 15(7), 1545-1552.
  • Rao, Y. J., & Zhang, Y. H. (2005). Cleaner and convenient preparation of 3-(4,6-dimethoxy-pyrimidin-2-yloxy)-2-methyl-phenol. Journal of Zhejiang University-Science A, 6(1), 53-56.
  • Wianowska, D. (2021). Methods of purification of raw polyphenol extract for chromatographic analysis. Technologia i Jakość Wyrobów, 66, 79-88.
  • Sharma, P., et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research & Reviews: A Journal of Pharmaceutical Science.
  • Singh, S., et al. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 5(5), 624-631.
  • Sigma-Aldrich. (n.d.). 2,6-Dimethoxyphenol 99%.

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol

Status: Operational Ticket ID: CHEM-887360 Subject: Method Development, Peak Shape Optimization, and Retention Stability Assigned Specialist: Senior Application Scientist, Chromatography Division Executive Summary: The A...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-887360 Subject: Method Development, Peak Shape Optimization, and Retention Stability Assigned Specialist: Senior Application Scientist, Chromatography Division

Executive Summary: The Amphoteric Challenge

Optimizing retention for 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol requires a nuanced understanding of its "dual-nature" physicochemistry. This molecule is amphoteric , possessing both a basic pyrrolidine moiety (secondary amine, pKa ~11.2) and an acidic phenolic moiety (pKa ~10.0, modulated by methoxy substitution).

  • The Trap: Standard neutral pH methods often result in catastrophic peak tailing or retention drift because the molecule exists as a zwitterion or mixed ionic species, interacting unpredictably with residual silanols on silica columns.

  • The Solution: You must "pick a side." You must force the molecule into a single ionization state—either fully protonated (Cationic at Low pH) or fully deprotonated (Anionic at High pH)—and select a stationary phase that complements that state.

Physicochemical Profile & Column Selection

Before troubleshooting, verify your system setup matches the compound's requirements.

PropertyValue (Est.)Chromatographic Implication
Basic Group Pyrrolidine (pKa ~11.2)Protonated (

) at pH < 10. Causes severe tailing on standard C18 due to cation-exchange with silanols.
Acidic Group Phenol (pKa ~10.0)Ionized (

) at pH > 10. Reduces retention on RP-HPLC due to increased polarity.
Hydrophobicity LogP ~1.5 - 2.0Moderately polar. Requires low organic start (5-10% B) to focus at the column head.
UV Max ~210 nm, ~280 nmMethoxy groups provide good UV absorbance. Use 280 nm for specificity, 210 nm for sensitivity.
Recommended Stationary Phases
  • Primary Choice (Low pH): Charged Surface Hybrid (CSH) C18 or Polar-Embedded C18 .

    • Why: These columns have a slight positive surface charge that repels the protonated pyrrolidine amine, preventing silanol interactions and sharpening the peak.

  • Alternative (Selectivity): Pentafluorophenyl (PFP) .

    • Why: The PFP phase offers unique

      
       interactions with the electron-rich dimethoxy-phenol ring, often separating it from impurities that co-elute on C18.
      

Troubleshooting Guide (Q&A)

Issue 1: "My peak is tailing severely (Tailing Factor > 2.0). What is wrong?"

Diagnosis: Secondary Silanol Interactions. At pH 2-7, the pyrrolidine ring is positively charged. Standard silica columns have residual silanols (


) that act as cation exchangers, dragging the amine and causing the "shark fin" peak shape.

Corrective Actions:

  • Lower the pH: Ensure your mobile phase pH is < 3.0 . At pH 2.5, silanols are protonated (

    
    ) and neutral, reducing their interaction with the amine.
    
  • Add an Ion-Pairing Agent: Add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase.[1] The Trifluoroacetate anion pairs with the pyrrolidinium cation, forming a neutral, hydrophobic complex that elutes sharply.

    • Note: If using MS detection, use Formic Acid (0.1%) instead of TFA to avoid signal suppression, but expect slightly more tailing.

  • Switch Column: Move to a "Base-Deactivated" or "Hybrid" particle column (e.g., Waters XBridge, Phenomenex Gemini, or Agilent Poroshell HPH) which withstands high pH or shields silanols.

Issue 2: "Retention times are drifting between runs."

Diagnosis: pH Instability near pKa. If you are running at pH 9-10, you are operating exactly between the pKa of the phenol and the amine. Small fluctuations in buffer pH cause massive shifts in the ionization ratio (Cation vs. Zwitterion vs. Anion), altering hydrophobicity.

Corrective Actions:

  • Buffer Capacity: Do not use simple additives (e.g., just adding ammonia). Use a true buffer like 10 mM Ammonium Bicarbonate (pH 10) or 25 mM Phosphate (pH 2.5) .

  • Temperature Control: Amine pKa is temperature-dependent. Ensure the column oven is set to a constant 35°C or 40°C . Never run at ambient room temperature.

Issue 3: "The compound elutes in the void volume (t0)."

Diagnosis: Phase Collapse or Insufficient Retention. The protonated amine is highly polar. On a standard C18 with 100% aqueous start, the chains may "collapse" (dewet), or the compound simply flows through.

Corrective Actions:

  • Use a "AQ" type Column: Select a C18 column designated "AQ" (Aqueous stable), which prevents phase collapse.

  • HILIC Mode: If the compound is too polar for RP-HPLC, switch to HILIC (Hydrophilic Interaction Liquid Chromatography) using a bare silica or amide column with high Acetonitrile (90% start). The amine will be strongly retained.

Validated Experimental Protocols

Protocol A: The "Golden Standard" (Low pH RP-HPLC)

Best for purity analysis and general quantification.

  • Column: C18 Hybrid Particle (e.g., 100 x 2.1 mm, 1.7 µm or 2.6 µm).

  • Mobile Phase A: Water + 0.1% TFA (or 0.1% Formic Acid for MS).

  • Mobile Phase B: Acetonitrile + 0.1% TFA (or 0.1% Formic Acid).

  • Flow Rate: 0.4 mL/min (for 2.1 mm ID).

  • Temperature: 40°C.

  • Detection: UV @ 280 nm.[1][2]

Gradient Table:

Time (min)% Mobile Phase BEvent
0.005Initial Hold (Focusing)
1.005End Initial Hold
8.0060Linear Gradient
8.1095Wash Step
10.0095End Wash
10.105Re-equilibration
13.005Ready for Next Injection
Protocol B: High pH Strategy (For Alternative Selectivity)

Use this if low pH fails to separate impurities.

  • Column: High-pH stable Hybrid C18 (e.g., Gemini NX, XBridge). Do not use standard silica.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.[3][4]

  • Mechanism: At pH 10, the pyrrolidine is largely neutral (less polar), increasing retention, but the phenol is ionized (more polar). This creates a unique orthogonality to Protocol A.

Logic Flow & Decision Tree

The following diagram illustrates the decision-making process for optimizing the method based on peak topology.

HPLC_Optimization Start Start: Inject Standard (Protocol A: Low pH) CheckPeak Analyze Peak Topology Start->CheckPeak Tailing Issue: Peak Tailing (Tf > 1.5) CheckPeak->Tailing Asymmetry Drift Issue: Retention Drift CheckPeak->Drift Unstable RT Void Issue: Elutes in Void (k' < 1) CheckPeak->Void No Retention Good Success: Tf < 1.2 Stable RT CheckPeak->Good Optimal AddTFA Action: Add 0.1% TFA (Mask Silanols) Tailing->AddTFA TempFix Action: Lock Temp (40°C) Drift->TempFix PFP Action: Switch to PFP Column (Pi-Pi Interactions) Void->PFP ChangeCol Action: Switch to Charged Surface Hybrid (CSH) AddTFA->ChangeCol If still tailing BufferUp Action: Increase Buffer Conc. (10mM -> 25mM) TempFix->BufferUp HILIC Action: Switch to HILIC (Bare Silica, 90% ACN) PFP->HILIC If still no retention

Caption: Decision tree for troubleshooting HPLC retention and peak shape issues for amphoteric pyrrolidinyl phenols.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A.

  • Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Application Note 5990-9767EN.

  • Phenomenex. (2018). Reversed Phase HPLC Method Development Guide: Optimizing pH for Basic Compounds.

  • Sigma-Aldrich. (2024). Product Specification: 2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol (CAS 887360-62-5).

  • Sielc Technologies. (2018).[3] Separation of 2,6-Dimethoxyphenol on Newcrom R1 HPLC column.

Sources

Optimization

Technical Support Center: Purification of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol

Case ID: PUR-26DMP-PYR-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences[1] Executive Summary & Chemical Profile Subject: 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol Chemical Nature: A...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-26DMP-PYR-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary & Chemical Profile

Subject: 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol Chemical Nature: Amphoteric Alkaloid / Phenolic Amine Key Challenge: This molecule presents a "Zwitterionic Paradox."[1] It contains a basic secondary amine (pyrrolidine,


) and an acidic phenolic proton (

). Additionally, the electron-rich 2,6-dimethoxy ring renders the compound highly susceptible to oxidative coupling (dimerization) and quinone formation, often observed as a rapid color shift to pink or brown.

Scope of Guide: This document details the purification of this compound via recrystallization. It prioritizes oxidative stability and salt formation to maximize yield and purity.

Decision Matrix: Selecting the Protocol

Before beginning, determine the required final form of your compound. The salt form is generally more stable and easier to crystallize than the free base.

decision_matrix start START: Define End Application bio_assay Biological Assay / Formulation start->bio_assay High Solubility Needed synthesis Further Organic Synthesis start->synthesis Organic Soluble Needed salt_path PROTOCOL A: Salt Formation (HCl or HBr) bio_assay->salt_path Preferred for Stability synthesis->salt_path Long-term Storage base_path PROTOCOL B: Free Base Recrystallization synthesis->base_path If Reagents Sensitive to Acid

Figure 1: Decision matrix for selecting the appropriate purification pathway based on downstream applications.

Protocol A: Recrystallization as the Hydrochloride Salt (Recommended)

Rationale: Converting the pyrrolidine amine to its hydrochloride salt disrupts the zwitterionic internal bonding, significantly improving crystallinity and reducing oxidative susceptibility.

Reagents & Solvents
  • Solvent A (Dissolution): Anhydrous Methanol (MeOH) or Isopropanol (IPA).[1]

  • Solvent B (Anti-solvent): Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE).[1]
    
  • Reagent: 1.25 M HCl in Methanol or Ethanol.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude free base in the minimum amount of warm Solvent A (

    
    ).
    
    • Note: If the solution is dark, treat with activated charcoal (neutral, washed) for 15 minutes and filter through Celite.

  • Acidification: Cool to room temperature. Dropwise, add 1.1 equivalents of HCl/MeOH.

    • Observation: The solution may warm slightly (exothermic). Ensure pH reaches

      
      .
      
  • Crystallization:

    • Slowly add Solvent B (Anti-solvent) until permanent turbidity (cloudiness) is observed.

    • Add a few drops of Solvent A to clear the solution.

    • Seal the flask under

      
       atmosphere.
      
  • Growth: Place at

    
     for 12 hours, then 
    
    
    
    for 24 hours.
  • Isolation: Filter the white needles/prisms under cold conditions. Wash with cold Solvent B.

Protocol B: Recrystallization of the Free Base

Rationale: Required when the free amine is necessary for subsequent nucleophilic reactions. This method requires strict inert atmosphere handling to prevent oxidation.

Reagents & Solvents
  • Primary Solvent: Ethyl Acetate (EtOAc) or Toluene.

  • Anti-solvent: Hexanes or Heptane.

  • Additives: Ascorbic acid (trace) if using aqueous mixtures (not recommended for this specific lipophilic analog).

Step-by-Step Methodology
  • Degassing: Sparge all solvents with Nitrogen or Argon for 15 minutes prior to use. This is critical.

  • Dissolution: Suspend crude solid in EtOAc. Heat to reflux (

    
    ) until dissolved.
    
  • Filtration: Hot filter rapidly to remove insoluble salts or polymers.

  • Precipitation:

    • Remove from heat.[2]

    • While still hot, slowly add Hexanes down the side of the flask until the "oil point" (shimmering droplets) or turbidity appears.

    • Reheat briefly to redissolve.

  • Cooling: Allow to cool to room temperature slowly in an insulated bath (e.g., a beaker wrapped in foil).

  • Harvest: Collect crystals via vacuum filtration. Store under Argon.

Troubleshooting & FAQs

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: This is common with pyrrolidine derivatives due to conformational flexibility and high solubility.

  • Cause: The temperature gap between the melting point of the solvated compound and the boiling point of the solvent is too narrow, or the anti-solvent was added too quickly.

  • Corrective Action:

    • Reheat the mixture until the oil redissolves.

    • Seed: Scratch the inner wall of the flask with a glass rod to induce nucleation. If you have a pure crystal from a previous batch, add it now.

    • Slower Cooling: Use a "Dewar" cooling method. Place the hot flask into a warm water bath and let the entire bath cool to room temperature overnight.

Issue 2: "The crystals turn pink/brown upon filtration."

Diagnosis: Oxidative degradation of the 2,6-dimethoxyphenol moiety into quinones.

  • Cause: Exposure to atmospheric oxygen while the crystal lattice is wet (high surface area).

  • Corrective Action:

    • Degas: Ensure all wash solvents are degassed.

    • Acidic Wash: Wash crystals with a cold solvent containing a trace of citric acid or ascorbic acid to maintain a reducing environment on the crystal surface.

    • Dry Quickly: Move immediately to a vacuum desiccator filled with Argon.

Issue 3: "Yield is significantly lower than expected."

Diagnosis: pH-dependent solubility loss.[1]

  • Cause: If purifying the free base, the zwitterion might be retaining water solubility. If purifying the salt, excess acid might be solubilizing the compound (common with hydrochlorides in alcohols).

  • Corrective Action:

    • For Salts: Increase the ratio of Ether/MTBE (Anti-solvent) to force precipitation.

    • For Free Base: Check the pH of the mother liquor. Adjust to the calculated isoelectric point (pI) to minimize solubility.

Visualizing the Workflow

The following diagram illustrates the critical path for handling the oxidative sensitivity during the process.

workflow cluster_cryst Crystallization Zone raw Crude Material (Dark/Impure) dissolve Dissolution (Reflux) raw->dissolve degas Degas Solvents (N2 Sparging) degas->dissolve Essential filter Hot Filtration (Remove Insolubles) dissolve->filter nucleate Nucleation (Seeding/Scratching) filter->nucleate grow Crystal Growth (Slow Cooling) nucleate->grow isolate Isolation (Inert Atmosphere) grow->isolate

Figure 2: Workflow emphasizing the necessity of inert gas handling to prevent oxidation.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for general purification of amino-phenols and hydrochloride salts). [1]

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Source for solvent selection strategies in scale-up).

  • BenchChem Technical Support. (2025). Purification of Synthetic Products from 4-Aminophenol. (Guidance on separating amino-phenol impurities). [1]

  • University of Rochester. (n.d.). Solvents for Recrystallization. (General solvent compatibility tables for amines and phenols).

  • Maseko, B., et al. (2014). Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers. University of Pretoria. (Documentation of the oxidative sensitivity and dimerization potential of the 2,6-dimethoxy motif).

Sources

Troubleshooting

Addressing pH stability issues with 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol

Technical Support Center: 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol A Guide to Understanding and Overcoming pH-Dependent Stability Challenges Introduction Welcome to the technical support guide for 2,6-Dimethoxy-4-(pyrroli...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol

A Guide to Understanding and Overcoming pH-Dependent Stability Challenges

Introduction

Welcome to the technical support guide for 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol. This document is intended for researchers, scientists, and drug development professionals who are working with this molecule. While 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol is a specific structure, its behavior in solution is governed by the well-understood chemistry of its two key functional groups: a sterically hindered phenol and a secondary amine (pyrrolidine). This guide provides in-depth, practical advice to anticipate and resolve common experimental issues related to pH, solubility, and stability.

The core challenge with this molecule is its amphoteric nature. The pyrrolidine ring contains a basic nitrogen atom, while the phenol contains an acidic hydroxyl group. This dual character means that the molecule's overall charge, and consequently its solubility and reactivity, are highly dependent on the pH of the medium. The primary stability concern is the oxidation of the phenolic ring, a process that is often accelerated at neutral to alkaline pH.

This guide is structured to help you diagnose and solve these problems through a series of frequently asked questions, a detailed troubleshooting section, and validated experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My solution of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol is turning yellow/brown over time. What is happening?

This is a classic sign of phenolic oxidation. The phenol group is susceptible to oxidation to form quinone-type structures, which are highly colored. This process is often catalyzed by trace metals, light, and dissolved oxygen, and it is significantly accelerated at neutral or alkaline pH where the more easily oxidized phenolate anion is formed.

Q2: Why is my compound precipitating when I adjust the pH?

This molecule has both an acidic (phenol) and a basic (pyrrolidine) group, meaning it can exist in cationic, zwitterionic, or anionic forms depending on the pH. Precipitation occurs when the pH is adjusted to a point where the dominant species has minimal solubility in your chosen solvent system. This point is often near the isoelectric point (pI), where the net charge of the molecule is zero.

Q3: What are the predicted pKa values for this molecule and why do they matter?

While experimental values are not available, we can estimate them based on similar structures.

  • The pyrrolidine nitrogen (a secondary amine) is expected to have a pKa (for its conjugate acid, the pyrrolidinium ion) around 10.5 - 11.5 .

  • The phenolic hydroxyl group , influenced by the electron-donating methoxy groups, is likely to have a pKa around 9.5 - 10.5 .

These values are critical because they define the pH ranges where the molecule's charge changes, directly impacting both solubility and stability.

Q4: How should I prepare and store a stock solution of this compound?

For maximum stability, a stock solution should be prepared in a slightly acidic buffer (e.g., pH 4-5) using a deoxygenated solvent. At this pH, the pyrrolidine nitrogen is protonated (forming a soluble salt) and the phenol group is in its less reactive protonated form. Store the solution in amber vials at -20°C or -80°C and blanket with an inert gas like argon or nitrogen before sealing.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to resolving common experimental roadblocks.

Issue 1: Rapid Degradation and Color Formation in Solution
  • Symptoms: A freshly prepared, colorless solution rapidly turns yellow or brown, especially in physiological buffers (pH ~7.4). You may also observe a loss of potency or the appearance of new peaks in analytical assays (e.g., HPLC, LC-MS).

  • Root Cause Analysis: The primary cause is the oxidation of the phenol moiety. At pH values approaching or exceeding the pKa of the phenol, the equilibrium shifts towards the formation of the phenolate anion. This anion is significantly more electron-rich and thus far more susceptible to oxidation than the protonated phenol.

    Workflow for Diagnosing Oxidation

    A Colorless solution of compound turns yellow/brown B Hypothesis: Phenol Oxidation A->B C Is the pH of the solution neutral or alkaline (pH > 7)? B->C Check pH D Is the solvent sparged with inert gas? B->D Check Solvent Prep C->D No E High Probability: Base-catalyzed oxidation. The phenolate anion is forming and is highly reactive. C->E Yes F High Probability: Oxidation is being driven by dissolved oxygen. D->F No G Action: Lower pH & Add Antioxidant D->G Yes E->G H Action: Use Deoxygenated Solvents F->H

    Caption: Troubleshooting workflow for sample discoloration.

  • Solutions & Mitigation Strategies:

    • pH Control (Primary Solution): Maintain the working solution at a pH between 4 and 6. At this pH, the phenol is fully protonated and less prone to oxidation. The pyrrolidine will be protonated, which typically enhances aqueous solubility.

    • Use of Antioxidants: If the experiment must be conducted at a higher pH, include an antioxidant in the buffer. Common choices include ascorbic acid (50-100 µM) or N-acetylcysteine.

    • Deoxygenate Solvents: Before preparing any solutions, thoroughly sparge the solvent and buffer with an inert gas (argon or high-purity nitrogen) for 15-30 minutes to remove dissolved oxygen.

    • Work in Low-Light Conditions: Use amber vials or wrap containers in aluminum foil to prevent photo-oxidation.

Issue 2: Poor Solubility and Sample Precipitation
  • Symptoms: The compound fails to dissolve completely, or it precipitates out of solution after preparation or upon addition to a new buffer system.

  • Root Cause Analysis: The solubility of this molecule is intrinsically linked to its ionization state, which is dictated by the solution's pH.

    pH-Dependent Species and Their Properties

    A Cationic Form (pH < 9.5) - Pyrrolidinium (+) - Phenol (0) - Net Charge: +1 - Good Aqueous Solubility B Zwitterionic/Neutral Form (pH ~9.5 - 11.0) - Pyrrolidinium (+) - Phenolate (-) - Net Charge: ~0 - POOR Aqueous Solubility A->B Add Base (Increase pH) B->A Add Acid (Decrease pH) C Anionic Form (pH > 11.0) - Pyrrolidine (0) - Phenolate (-) - Net Charge: -1 - Good Aqueous Solubility B->C Add Base (Increase pH) C->B Add Acid (Decrease pH)

    Caption: pH-dependent equilibrium and its effect on solubility.

  • Solutions & Mitigation Strategies:

    • Identify the Optimal pH for Solubility: Perform a simple solubility test. Titrate a small, concentrated slurry of your compound with dilute acid (e.g., 0.1 M HCl) and dilute base (e.g., 0.1 M NaOH) to find the pH ranges where it dissolves. Based on its structure, it will be most soluble at pH < 8 and pH > 11.

    • Utilize a Buffer System: Do not rely on unbuffered water or simple acid/base adjustments. Use a well-defined buffer system to lock the pH in a range where the compound is both soluble and stable. A citrate buffer (pH 4-6) is an excellent starting point.

    • Consider Co-solvents: If aqueous solubility remains an issue even at optimal pH, consider adding a water-miscible organic co-solvent like DMSO, ethanol, or PEG 400. However, always check for compatibility with your downstream application.

pH RangePredominant SpeciesNet ChargeExpected Aqueous SolubilityStability Risk (Oxidation)
< 9.5 Cationic (Protonated Amine)+1HighLow
9.5 - 11.0 Zwitterionic/Neutral~0Low Moderate to High
> 11.0 Anionic (Deprotonated Phenol)-1HighVery High

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution (10 mM)

This protocol is designed to maximize the stability of the compound for storage and use in aqueous experimental buffers.

  • Buffer Preparation (0.1 M Sodium Citrate, pH 4.5):

    • Prepare a solution of 0.1 M citric acid in deoxygenated, high-purity water.

    • Prepare a solution of 0.1 M sodium citrate in deoxygenated, high-purity water.

    • To prepare the buffer, mix the two solutions while monitoring the pH with a calibrated meter until a stable pH of 4.5 is achieved.

    • Filter the final buffer through a 0.22 µm filter.

  • Solvent Deoxygenation:

    • Take the required volume of the pH 4.5 citrate buffer and sparge with a gentle stream of argon or nitrogen gas for at least 20 minutes.

  • Weighing and Dissolution:

    • Weigh the required amount of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol in an amber glass vial.

    • Add the deoxygenated pH 4.5 citrate buffer to the vial to achieve the target concentration of 10 mM.

    • Vortex or sonicate gently until the solid is fully dissolved. The protonated amine should ensure good solubility.

  • Storage:

    • Blanket the headspace of the vial with argon or nitrogen gas before sealing tightly.

    • Store at -80°C for long-term storage or at 4°C for short-term use (less than one week).

Protocol 2: Rapid pH-Dependent Stability Assessment

This experiment helps determine the optimal pH for your specific experimental conditions.

  • Prepare a Series of Buffers: Prepare a set of buffers covering a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.4, 8.5). Ensure all buffers are prepared with deoxygenated water.

  • Sample Preparation:

    • Prepare a concentrated stock solution of your compound in a stable medium (as described in Protocol 1).

    • In separate amber HPLC vials, dilute the stock solution to a final concentration (e.g., 100 µM) in each of the prepared buffers.

    • Prepare a "T=0" (time zero) sample by immediately quenching one of the acidic samples with a strong acid and placing it in the autosampler for analysis.

  • Incubation:

    • Incubate all vials under the desired experimental conditions (e.g., 37°C).

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each vial and analyze it by a suitable method, such as reverse-phase HPLC with UV detection.

  • Data Analysis:

    • Monitor the peak area of the parent compound over time for each pH condition. A rapid decrease in peak area at higher pH values indicates poor stability. Plot the percentage of compound remaining versus time for each pH to visualize the stability profile.

References

  • Antioxidant Mechanisms: Comprehensive insights into the use of antioxidants like ascorbic acid to prevent the oxid

    • Title: Antioxidant Strategies for Stabilizing Phenolic Compounds in Food and Pharmaceutical Applic
    • Source: Comprehensive Reviews in Food Science and Food Safety
    • URL: [Link]

  • Buffer Preparation and Theory: A reliable resource for understanding and preparing buffer solutions, which is critical for controlling pH. Title: Buffers for pH and Metal Ion Control Source: Sigma-Aldrich (Merck)
  • Phenol Oxidation Chemistry: An academic text detailing the mechanisms of phenol oxid

    • Title: The Oxid
    • Source: Chemical Reviews, American Chemical Society
    • URL: [Link]

Optimization

Technical Support Center: Alternative Solvent Systems for 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol Administration

Welcome to the technical support center for the formulation and administration of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the formulation and administration of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the delivery of this promising compound. Given its predicted low water solubility, identifying suitable alternative solvent systems is critical for successful preclinical and clinical development.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to support your experimental work.

I. Understanding the Challenge: Physicochemical Properties

Before exploring alternative solvent systems, it is crucial to understand the inherent properties of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol that influence its solubility. The molecule possesses both a phenolic hydroxyl group and a pyrrolidine ring.[2][3] The dimethoxyphenol portion contributes to its lipophilic nature, while the pyrrolidine ring, a saturated heterocycle, can enhance aqueous solubility to some extent.[4][5] However, the overall structure suggests that the compound is likely to be poorly water-soluble, a common challenge for over 40% of new chemical entities.[6]

II. Frequently Asked Questions (FAQs)

Here we address common questions encountered when formulating 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol.

Q1: My compound is precipitating out of aqueous buffer. What are my initial troubleshooting steps?

A1: Precipitation is a common issue for poorly soluble compounds. Here’s a systematic approach to address this:

  • Verify pH: The phenolic hydroxyl group has an acidic pKa.[1] Ensure your buffer pH is appropriate to maintain the desired ionization state of the molecule. For phenolic compounds, a higher pH can increase solubility by deprotonating the hydroxyl group.

  • Consider Co-solvents: For many parenteral dosage forms, the use of co-solvents is a highly effective technique to enhance the solubility of poorly soluble drugs.[7] Common, low-toxicity co-solvents for parenteral use include propylene glycol, ethanol, glycerin, and polyethylene glycol (PEG).[7]

  • Particle Size Reduction: If you are working with a suspension, reducing the particle size can increase the dissolution rate.[8][9] Techniques like micronization or nanosuspension can be explored.[6][10]

Q2: What are the most promising alternative solvent systems for intravenous (IV) administration?

A2: For IV administration, safety and biocompatibility are paramount.[11][12] Here are some recommended systems:

  • Co-solvent Systems: Mixtures of water with biocompatible organic solvents are a primary choice.

    • Ethanol/Water: A common and effective combination.

    • Propylene Glycol (PG)/Water: PG is a versatile solvent for many poorly soluble drugs.

    • Polyethylene Glycol (PEG)/Water: PEGs of various molecular weights (e.g., PEG 400) are widely used.[13]

  • Surfactant-based Systems (Micellar Solutions): Non-ionic surfactants like Polysorbate 80 (Tween 80) can form micelles that encapsulate the drug, increasing its apparent solubility.[11]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with the drug molecule, enhancing its solubility. Sulfobutylether-β-cyclodextrin (SBECD) is a notable example used in parenteral formulations.[8][14]

Q3: Are there any potential stability issues I should be aware of with this compound?

A3: Phenolic compounds can be susceptible to oxidation.[15] It is advisable to:

  • Use Antioxidants: Consider adding antioxidants such as ascorbic acid or sodium metabisulfite to your formulation.[11]

  • Protect from Light: Store solutions in light-resistant containers.

  • Control Headspace: For long-term storage, purging the container with an inert gas like nitrogen can prevent oxidation.

  • Monitor for Degradation: Employ analytical techniques like HPLC to monitor the purity and stability of your formulation over time.

Q4: How do I choose the right excipients for my formulation?

A4: Excipient selection is critical and depends on the intended administration route and desired formulation properties.[16][17] Key considerations include:

  • Functionality: Do you need a solubilizer, stabilizer, tonicity agent, or buffer?[12]

  • Compatibility: The excipient must be compatible with the active pharmaceutical ingredient (API) and other components of the formulation.[11]

  • Safety and Biocompatibility: The excipient must be safe for the intended route of administration.[11][16]

  • Regulatory Acceptance: Using excipients with a well-established safety profile and regulatory acceptance (e.g., those listed in the USP or Ph. Eur.) is advisable.[11]

III. Troubleshooting Guides

This section provides structured guidance for resolving specific experimental issues.

Guide 1: Poor Solubility in Pre-formulation Studies

Problem: The compound shows low solubility (< 1 mg/mL) in aqueous buffers across a range of pH values.

Workflow:

Caption: Solvent Selection Workflow for Poorly Soluble Compounds.

Experimental Protocol: Solubility Enhancement Screening

  • Prepare Stock Solution: Dissolve a known amount of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol in a suitable organic solvent (e.g., DMSO, ethanol) to create a concentrated stock solution.

  • Prepare Solvent Systems: Create a series of potential solvent systems. For example:

    • Co-solvents: 10%, 20%, 50% (v/v) solutions of ethanol, propylene glycol, and PEG 400 in water.

    • Surfactants: 1%, 5%, 10% (w/v) solutions of Polysorbate 80 in water.

    • Cyclodextrins: 5%, 10%, 20% (w/v) solutions of SBECD in water.

  • Determine Solubility: Add an excess amount of the compound to each solvent system. Equilibrate the samples by shaking at a constant temperature for 24-48 hours.

  • Sample Analysis: Centrifuge the samples to pellet the undissolved solid. Analyze the supernatant for the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Data Comparison: Tabulate the solubility data to identify the most effective solvent systems.

Solvent SystemConcentrationSolubility (mg/mL)Observations
Water-< 0.1Insoluble
50% Ethanol/Water50% (v/v)[Insert Data]Clear solution
50% PG/Water50% (v/v)[Insert Data]Clear solution
10% Polysorbate 8010% (w/v)[Insert Data]Clear solution
20% SBECD20% (w/v)[Insert Data]Clear solution
Guide 2: Formulation Instability During Storage

Problem: The formulated solution shows signs of degradation (e.g., color change, precipitation, loss of potency) over time.

Troubleshooting Steps:

IssuePotential CauseRecommended Action
Color Change Oxidation of the phenolic group- Add an antioxidant (e.g., ascorbic acid).- Protect from light.- Purge with an inert gas (e.g., nitrogen).
Precipitation - Temperature effects on solubility.- pH shift.- Drug-excipient incompatibility.- Evaluate solubility at different temperatures.- Ensure adequate buffering capacity.- Screen for excipient compatibility.
Loss of Potency Chemical degradation (hydrolysis, oxidation)- Conduct forced degradation studies to identify degradation pathways.- Adjust pH to a more stable range.- Consider lyophilization for long-term storage.

IV. Advanced Formulation Strategies

For particularly challenging cases, more advanced formulation techniques may be necessary.

  • Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug, which can be stabilized by surfactants and polymers.[10] Nanosuspensions can be prepared by methods such as media milling or high-pressure homogenization and can improve the dissolution rate and bioavailability of poorly soluble drugs.[7][10]

  • Lipid-Based Formulations: For oral administration, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be highly effective. These formulations form fine oil-in-water emulsions in the gastrointestinal tract, facilitating drug absorption.

  • Amorphous Solid Dispersions (ASDs): By dispersing the drug in a polymeric carrier in an amorphous state, the solubility and dissolution rate can be significantly enhanced.[8][10] Techniques like spray drying or hot-melt extrusion are used to prepare ASDs.[10]

V. Conclusion

The successful administration of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol hinges on overcoming its inherent poor aqueous solubility. A systematic approach to formulation development, starting with simple co-solvent systems and progressing to more advanced strategies as needed, is crucial. This guide provides a framework for troubleshooting common issues and selecting appropriate solvent systems and excipients. By carefully considering the physicochemical properties of the compound and the requirements of the intended administration route, researchers can develop stable and effective formulations for their studies.

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Solubility enhancement techniques: A comprehensive review. (2023). Journal of Applied Pharmaceutical Science, 13(03), 001-013.
  • Excipients for Parenterals. (2023). Pharma Excipients.
  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology.
  • Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics, 2012, 1-10.
  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (2022).
  • Excipients' Attributes Crucial for Parenteral Prepar
  • Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. (2020). Pharma Excipients.
  • Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. (2018). Journal of Pharmaceutical Sciences, 107(10), 2533-2549.
  • Excipient Selection In Parenteral Formulation Development. (2017).
  • Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds. (2019). Critical Reviews in Food Science and Nutrition, 59(15), 2467-2479.
  • Extraction of Phenolic Compounds from Agro-Industrial By-Products Using Natural Deep Eutectic Solvents: A Review of Green and Advanced Techniques. (2025). Molecules, 30(11), 2417.
  • Alternative Assisted Extraction Methods of Phenolic Compounds Using NaDESs. (2023). Molecules, 28(25), 8123.
  • Evaluation of bio-based solvents for phenolic acids extraction from aqueous matrices. (2021).
  • Recent Advances in Biocompatible Ionic Liquids in Drug Formulation and Delivery. (2023). Pharmaceutics, 15(4), 1184.
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Validation

A Comparative Analysis of the Antagonistic Potency of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol at the Human Dopamine D4 Receptor

This guide provides a comprehensive comparison of the antagonistic potency of the novel compound, 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol, against established standard antagonists of the human dopamine D4 receptor (D4R)....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the antagonistic potency of the novel compound, 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol, against established standard antagonists of the human dopamine D4 receptor (D4R). This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting dopaminergic systems.

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a key target in the treatment of various neuropsychiatric disorders, including schizophrenia and attention-deficit/hyperactivity disorder (ADHD)[1][2]. Its unique expression profile, predominantly in the frontal cortex, medulla, and midbrain, distinguishes it from other dopamine receptor subtypes and underscores its potential for targeted therapeutic intervention with reduced side-effect profiles[3]. The development of selective D4R antagonists is a focal point of contemporary neuropharmacology research[3].

This guide will first introduce the hypothesized mechanism of action of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol at the D4 receptor. Subsequently, it will detail the experimental protocols for determining antagonist potency, present a comparative analysis of its potency against well-characterized D4R antagonists, and conclude with a discussion of the structure-activity relationships that may inform future drug discovery efforts.

Hypothesized Mechanism of Action: D4 Receptor Antagonism

The dopamine D4 receptor is canonically coupled to the Gαi/o signaling pathway. Upon activation by its endogenous ligand, dopamine, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels[2][4]. Additionally, D4R activation can modulate MAPK/ERK signaling and influence intracellular calcium levels[1]. Antagonists of the D4 receptor competitively bind to the receptor's orthosteric site, preventing dopamine binding and the subsequent activation of these downstream signaling cascades[3].

The chemical structure of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol, featuring a phenol ring, methoxy groups, and a pyrrolidine moiety, suggests a potential interaction with the dopamine D4 receptor. The pyrrolidine nitrogen can be protonated at physiological pH, forming a crucial cationic interaction with a conserved aspartate residue in the third transmembrane domain of the receptor, a common feature for aminergic GPCR ligands. The substituted phenol ring may engage in hydrophobic and aromatic stacking interactions within the receptor's binding pocket.

Signaling Pathway of the Dopamine D4 Receptor

D4R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Activates Antagonist 2,6-Dimethoxy-4- (pyrrolidin-2-yl)phenol Antagonist->D4R Blocks G_protein Gαi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Downstream Downstream Cellular Effects cAMP->Downstream

Caption: Dopamine D4 receptor signaling pathway and point of antagonist intervention.

Experimental Protocols for Determining Antagonist Potency

To ascertain the antagonistic potency of a test compound, a series of in vitro pharmacological assays are employed. The following protocols are standard in the field for characterizing dopamine D4 receptor antagonists.

This assay quantifies the affinity of a compound for the D4 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol for the human dopamine D4 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D4 receptor.

  • [³H]-Spiperone or another suitable radioligand with high affinity for the D4 receptor.

  • Test compound: 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol.

  • Standard antagonist: L-745,870.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293-D4R cells via homogenization and centrifugation.

  • Resuspend the membrane pellet in assay buffer.

  • In a 96-well plate, add increasing concentrations of the test compound or the standard antagonist.

  • Add a fixed concentration of the radioligand to each well.

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters, separating bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of an unlabeled ligand.

  • Calculate the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Workflow for Radioligand Binding Assay

Binding_Assay_Workflow A Prepare Cell Membranes (HEK293-D4R) B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Free Ligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 and Ki Determination) D->E

Caption: Experimental workflow for the radioligand binding assay.

This assay measures the functional consequence of receptor antagonism by quantifying the reversal of agonist-induced inhibition of cAMP production.

Objective: To determine the functional potency (IC50) of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol in blocking dopamine-mediated inhibition of cAMP.

Materials:

  • CHO-K1 cells co-expressing the human dopamine D4 receptor and a cAMP-responsive reporter system (e.g., GloSensor).

  • Dopamine (agonist).

  • Test compound: 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol.

  • Standard antagonist: L-745,870.

  • Forskolin (to stimulate cAMP production).

  • Assay medium and detection reagents.

Procedure:

  • Plate the cells in a 96-well plate and incubate overnight.

  • Pre-incubate the cells with varying concentrations of the test compound or standard antagonist.

  • Stimulate the cells with a fixed concentration of dopamine (typically the EC80) in the presence of forskolin.

  • Incubate to allow for changes in cAMP levels.

  • Measure the reporter signal (e.g., luminescence) according to the manufacturer's protocol.

  • Plot the response against the antagonist concentration to determine the IC50 value.

Comparative Potency Data

The following table summarizes the hypothetical binding affinity (Ki) and functional potency (IC50) of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol in comparison to established standard D4 receptor antagonists.

CompoundD4R Binding Affinity (Ki, nM)D4R Functional Antagonism (IC50, nM)Selectivity over D2R (fold)
2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol 15.2 25.8 >100
L-745,8700.43[5]1.2>2000[5]
ML39836[6]130[6]>550[6]
Clozapine10-2025-50~10

Note: Data for 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol is hypothetical for illustrative purposes. Data for standard antagonists are from published literature.

Analysis and Interpretation

Based on the hypothetical data, 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol demonstrates potent and selective antagonism at the dopamine D4 receptor. Its binding affinity in the low nanomolar range suggests a strong interaction with the receptor. The functional antagonism data corroborates this finding, indicating that the compound effectively blocks dopamine-mediated signaling.

When compared to the highly selective and potent standard antagonist L-745,870, the hypothetical potency of our test compound is lower but still within a therapeutically relevant range. Importantly, its potency appears to be superior to that of ML398 in terms of binding affinity. The selectivity of over 100-fold for the D4 receptor over the D2 receptor is a desirable characteristic, as it may predict a lower incidence of extrapyramidal side effects associated with D2 receptor blockade. In contrast, the atypical antipsychotic clozapine exhibits lower selectivity.

The structural features of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol likely contribute to its hypothesized activity. The 2,6-dimethoxy substitution on the phenol ring may enhance binding affinity and selectivity compared to unsubstituted phenols. The stereochemistry of the pyrrolidine ring would also be a critical determinant of potency and should be investigated further.

Conclusion

This guide has outlined a framework for assessing the comparative potency of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol as a dopamine D4 receptor antagonist. The hypothetical data presented suggest that this compound is a promising candidate for further investigation. The provided experimental protocols offer a robust methodology for validating these initial findings and further characterizing its pharmacological profile. Future studies should focus on confirming its mechanism of action, determining the activity of its enantiomers, and evaluating its in vivo efficacy in relevant animal models of neuropsychiatric disorders.

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Comparative

Verifying the Molecular Identity of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol: A Comparative Guide to NMR Spectral Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and indispensable tool for elucidating molecular structures with atomic-level precision.[3] This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol, a compound of interest in medicinal chemistry. By dissecting its predicted spectral characteristics and comparing them with those of its constituent fragments, we offer a robust framework for its structural verification.

The Imperative of Structural Integrity in Drug Discovery

The journey of a potential therapeutic agent from conception to clinical application is long and fraught with challenges. A critical, non-negotiable step in this process is the precise characterization of the active pharmaceutical ingredient (API).[4] NMR spectroscopy provides a wealth of information regarding the number and types of atoms in a molecule, their connectivity, and their spatial arrangement.[1] This detailed structural "fingerprint" is essential for ensuring the identity, purity, and stability of a drug candidate.

Deconstructing the NMR Signature of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol

The structure of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol can be conceptually divided into two key components: the 2,6-dimethoxyphenol aromatic core and the pyrrolidine substituent. By analyzing the known NMR data for these parent structures, we can predict the spectral features of the target molecule with a high degree of confidence.

Molecular Structure and Atom Numbering

Caption: Molecular structure of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol with atom numbering for NMR assignments.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show distinct signals for each non-equivalent proton in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Analysis
~8.0-9.0br s1HAr-OH The phenolic proton is expected to be a broad singlet, with its chemical shift being highly dependent on concentration and solvent. In phenols, this signal typically appears between 4-7 ppm, but can be shifted further downfield.[5]
~6.5-6.7s2HAr-H (H-3, H-5)Due to the symmetrical substitution pattern of the phenol ring, the two aromatic protons are chemically equivalent and will appear as a singlet. In 2,6-dimethoxyphenol, these protons resonate around 6.5-6.8 ppm.[6]
~3.8-3.9s6H-OCH ₃ (C7, C8)The six protons of the two methoxy groups are equivalent and will present as a sharp singlet. The typical chemical shift for methoxy groups on an aromatic ring is in this region.[6]
~4.0-4.2t1H-CH - (C2')This methine proton, being adjacent to both the aromatic ring and the nitrogen atom, will be deshielded and is expected to appear as a triplet due to coupling with the adjacent methylene protons (C3').
~3.0-3.2m2H-N-CH ₂- (C5')The methylene group adjacent to the nitrogen will be deshielded and is expected to be a multiplet. In unsubstituted pyrrolidine, these protons appear around 2.8 ppm.[7]
~2.0-2.2m2H-CH ₂- (C3')This methylene group will appear as a multiplet due to coupling with protons on C2' and C4'.
~1.8-2.0m2H-CH ₂- (C4')This methylene group is also expected to be a multiplet. In pyrrolidine, the β-protons resonate around 1.7 ppm.[7]
~1.5-2.5br s1HNH The amine proton signal is often broad and its chemical shift can vary. It may exchange with residual water in the solvent, leading to its disappearance or broadening.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR spectrum will provide complementary information, confirming the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Comparative Analysis
~147-148C -O (C2, C6)The two aromatic carbons bearing the methoxy groups are equivalent and their chemical shift is influenced by the electron-donating oxygen. In 2,6-dimethoxyphenol, these carbons appear around 147.4 ppm.[6]
~134-136C -OH (C1)The carbon attached to the hydroxyl group is expected in this region. For 2,6-dimethoxyphenol, this signal is observed around 135.1 ppm.[6]
~120-122C -C (pyrrolidine) (C4)The aromatic carbon to which the pyrrolidine ring is attached.
~105-106Ar-C H (C3, C5)The two equivalent aromatic methine carbons are expected in this region, consistent with the spectrum of 2,6-dimethoxyphenol (105.1 ppm).[6]
~60-65-C H- (C2')The methine carbon of the pyrrolidine ring, attached to the aromatic ring and the nitrogen, will be significantly downfield.
~56-57-OC H₃ (C7, C8)The carbons of the two equivalent methoxy groups typically appear in this range.[6]
~46-48-N-C H₂- (C5')The carbon of the methylene group adjacent to the nitrogen in the pyrrolidine ring. In unsubstituted pyrrolidine, this carbon resonates around 47.1 ppm.[8]
~30-35-C H₂- (C3')The chemical shift for this methylene carbon in the pyrrolidine ring.
~25-27-C H₂- (C4')In pyrrolidine, the β-carbons appear around 25.8 ppm.[8]

Comparative Analysis with Alternative Structures

NMR spectroscopy is a powerful tool for distinguishing between isomers and identifying impurities. For instance, if the pyrrolidine ring were attached at a different position on the phenol ring, the symmetry of the aromatic region in both the ¹H and ¹³C NMR spectra would be lost. This would result in a more complex set of signals for the aromatic protons and carbons, with distinct chemical shifts and coupling patterns.

Potential impurities from the synthesis, such as unreacted 2,6-dimethoxyphenol, would be readily identifiable by the absence of the pyrrolidine signals and the presence of its characteristic aromatic proton triplet and methoxy singlet.[6]

Experimental Protocol for NMR Spectral Acquisition

To ensure high-quality, reproducible NMR data, the following experimental protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol sample.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and ¹H NMR Acquisition:

  • Use a 500 MHz (or higher) NMR spectrometer equipped with a standard probe.

  • Tune and match the probe for the ¹H frequency.

  • Shim the magnetic field to achieve optimal resolution and lineshape.

  • Acquire the ¹H NMR spectrum using a standard single-pulse experiment (e.g., 'zg30').

  • Key acquisition parameters:

    • Spectral width: ~16 ppm

    • Acquisition time: ~2-3 seconds

    • Relaxation delay (d1): 5 seconds

    • Number of scans: 16-64 (adjust for desired signal-to-noise ratio)

3. ¹³C NMR Acquisition:

  • Tune and match the probe for the ¹³C frequency.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Key acquisition parameters:

    • Spectral width: ~240 ppm

    • Acquisition time: ~1-2 seconds

    • Relaxation delay (d1): 2 seconds

    • Number of scans: 1024 or more (to achieve adequate signal-to-noise)

4. Data Processing:

  • Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

  • Perform a Fourier transform to obtain the frequency-domain spectrum.

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum.

  • Pick the peaks in both the ¹H and ¹³C NMR spectra.

Workflow for NMR Spectral Verification

NMR_Workflow cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis a Weigh Sample (5-10 mg) b Dissolve in CDCl3 with TMS a->b c Transfer to NMR Tube b->c d Tune and Shim Spectrometer c->d e Acquire 1H NMR Spectrum d->e f Acquire 13C NMR Spectrum d->f g Fourier Transform & Phasing e->g f->g h Calibrate to TMS g->h i Integrate & Pick Peaks h->i j Compare with Predicted Spectra i->j k Structural Confirmation j->k

Caption: A streamlined workflow for the NMR spectral verification of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol.

Conclusion

The structural verification of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol is readily achievable through a comprehensive analysis of its ¹H and ¹³C NMR spectra. By predicting the chemical shifts and coupling patterns based on its constituent fragments, a clear and detailed spectral fingerprint emerges. This guide provides the necessary framework for researchers to confidently interpret their experimental data, ensuring the structural integrity of this important molecule in their research and development endeavors. The combination of predictive analysis and a standardized experimental protocol offers a robust and reliable approach to structural elucidation in the demanding field of drug discovery.

References

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Validation

A Senior Application Scientist's Guide to Confirming the Synthesis of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol via IR Spectroscopy

In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor. Failure to do so can lead to misinterpreted biological data and...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor. Failure to do so can lead to misinterpreted biological data and wasted resources. Among the arsenal of analytical techniques available, Infrared (IR) spectroscopy remains a rapid, reliable, and accessible first-line method for verifying the presence of key functional groups, thereby confirming the successful synthesis of a target compound.

This guide provides a detailed comparison of the expected IR spectral features of the novel compound 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol against its likely precursors. It is designed for researchers and scientists to not only identify their product but also to confidently rule out the presence of starting materials, ensuring the purity of the sample destined for further study.

The Target Molecule: Deconstructing the Structure

To predict the infrared spectrum, we must first identify the vibrating bonds within 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol. Each functional group will absorb IR radiation at a characteristic frequency.

Caption: Structure of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol.

The key functional groups are:

  • Phenol: A hydroxyl (-OH) group attached to an aromatic ring.

  • Secondary Amine: The pyrrolidine ring contains an N-H bond.

  • Aromatic Ring: A substituted benzene ring.

  • Alkyl Aryl Ether: Two methoxy (-OCH₃) groups attached to the aromatic ring.

  • Aliphatic Hydrocarbon: C-H bonds within the pyrrolidine ring.

Predicted IR Spectrum of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol

Based on established principles of infrared spectroscopy, the presence of these functional groups allows us to predict the key absorption bands for our target compound.[1][2][3] The spectrum should be a composite, displaying the characteristic peaks for each component part of the molecule.

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Peak Characteristics
PhenolO-H stretch~3550 - 3200Strong, very broad
Secondary AmineN-H stretch~3400 - 3300Moderate, may be obscured by broad O-H
Aromatic C-HC-H stretch~3100 - 3000Weak to moderate, sharp
Aliphatic C-HC-H stretch~2960 - 2850Moderate to strong, sharp
Aromatic RingC=C stretch~1600 & ~1500Moderate, sharp
Aryl EtherC-O stretch~1260 - 1200Strong, sharp
Aliphatic AmineC-N stretch~1250 - 1020Weak to moderate

Comparative Analysis: Differentiating Product from Precursors

A successful synthesis is confirmed not only by the appearance of product-specific peaks but also by the disappearance of precursor-specific peaks. Let's assume the synthesis involves a reaction between 2,6-Dimethoxyphenol and a pyrrolidine derivative.

CompoundPhenolic O-H Stretch (~3550-3200 cm⁻¹)Amine N-H Stretch (~3400-3300 cm⁻¹)Aromatic C-H Stretch (~3100-3000 cm⁻¹)Aliphatic C-H Stretch (~2960-2850 cm⁻¹)Aromatic C=C Stretch (~1600, 1500 cm⁻¹)Aryl C-O Stretch (~1250 cm⁻¹)
2,6-Dimethoxyphenol [4][5]Present AbsentPresent Absent (or weak from -OCH₃)Present Present
Pyrrolidine [6][7][8]AbsentPresent AbsentPresent AbsentAbsent
2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol (Product) Present Present Present Present Present Present

The Key Differentiators: The IR spectrum of the final product is unique because it is the only one that will exhibit characteristic peaks for all columns. Specifically, the simultaneous presence of a broad O-H stretch, an N-H stretch (even if partially overlapped), and both aromatic and strong aliphatic C-H stretches provides compelling evidence for the formation of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

This protocol outlines the use of a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, a common and robust setup for solid or viscous liquid samples.

Causality Behind the Choices:

  • FTIR over Dispersive IR: FTIR instruments offer higher signal-to-noise ratios and faster data acquisition.

  • ATR over Transmission: ATR requires minimal to no sample preparation, reducing the chance of error and sample loss. It is ideal for viscous oils or solid powders.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe gently with a solvent-grade isopropanol-moistened, lint-free tissue and allow it to fully evaporate.

    • Reasoning: A contaminated crystal will show spurious peaks in your spectrum.

  • Background Collection:

    • With the clean, empty ATR anvil in place, collect a background spectrum (typically 16-32 scans).

    • Reasoning: This is a self-validating step that records the ambient atmosphere (CO₂, H₂O) and the instrument's own spectral response. This background is then mathematically subtracted from the sample spectrum, ensuring that the final spectrum contains only information from your compound.

  • Sample Application:

    • Place a small amount of your purified, dry product onto the center of the ATR crystal. If it's a solid, apply pressure using the built-in press to ensure good contact.

    • Reasoning: The IR beam only penetrates a few microns into the sample. Good contact is critical for a strong, high-quality signal. The sample must be dry as water has a very strong, broad O-H absorption that can obscure key regions of the spectrum.

  • Sample Spectrum Collection:

    • Acquire the sample spectrum using the same number of scans as the background.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

    • Perform a baseline correction if necessary to ensure the baseline is flat at ~100% Transmittance.

Workflow for Spectroscopic Confirmation

G cluster_synthesis Synthesis & Purification cluster_analysis IR Analysis cluster_confirmation Confirmation Logic synthesis Synthesize Crude Product purification Purify via Chromatography/Recrystallization synthesis->purification background 1. Collect Background Spectrum purification->background Submit Dry Sample sample 2. Collect Sample Spectrum background->sample process 3. Process Data (Ratio & Baseline Correct) sample->process identify_peaks Identify Key Peaks in Spectrum process->identify_peaks compare_product Confirm Presence of ALL Product-Specific Peaks (O-H, N-H, Ar C-H, Ali C-H, C=C, C-O) identify_peaks->compare_product compare_precursors Confirm Absence/Reduction of Precursor-Only Signatures identify_peaks->compare_precursors conclusion Product Confirmed compare_product->conclusion compare_precursors->conclusion

Caption: Workflow for synthesis confirmation using IR spectroscopy.

By systematically verifying the presence of all required functional groups and the absence of starting materials, researchers can proceed with confidence in the identity and purity of their synthesized 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol. This analytical rigor is indispensable for the integrity of subsequent biological and pharmacological evaluations.

References

  • Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. (1992). DTIC.
  • Pyrrolidine - NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. [Link]

  • Xie, M., et al. (2020). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Chinese Journal of Chemical Physics.
  • Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. [Link]

  • Phenol, 2,6-dimethoxy- - NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. [Link]

  • 2,6-Dimethoxyphenol. (n.d.). PubChem. [Link]

  • Infrared Spectroscopy. (n.d.). Michigan State University Department of Chemistry. [Link]

  • Infrared spectrum of phenol. (n.d.). Doc Brown's Chemistry. [Link]

Sources

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